molecular formula C6H6ClNO2S B143675 Pyridin-4-ylmethanesulfonyl Chloride CAS No. 130820-88-1

Pyridin-4-ylmethanesulfonyl Chloride

Cat. No.: B143675
CAS No.: 130820-88-1
M. Wt: 191.64 g/mol
InChI Key: GSXAZLRAMNDMDB-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonyl Chloride is a chemical reagent that belongs to the class of sulfonyl chlorides. Sulfonyl chlorides are highly reactive compounds commonly used in organic synthesis to introduce the sulfonyl functional group into target molecules. They are particularly valuable for the sulfonylation of alcohols and amines, and serve as key precursors in the synthesis of sulfonamides and sulfonate esters. The pyridine ring in its structure may influence its reactivity and solubility properties compared to simpler aliphatic sulfonyl chlorides like methanesulfonyl chloride . As a reagent, its primary research applications are anticipated in medicinal chemistry and drug discovery, where sulfonamide derivatives are frequently explored for their bioactive properties. For example, pyridin-4-yl derivatives are investigated in the development of potential therapeutic agents for a range of conditions, including immune disorders and oncology . Similarly, methanesulfonyl chloride is a widely used reagent for converting alcohols into mesylate esters, which are excellent leaving groups in substitution reactions . Researchers should handle this compound with care, as related sulfonyl chlorides are moisture-sensitive, can cause skin and eye irritation, and may decompose upon contact with water to release hydrogen chloride . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXAZLRAMNDMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396438
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130820-88-1
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Pyridin-4-ylmethanesulfonyl Chloride, a key building block in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most chemically sound and plausible synthetic pathways based on established methodologies for analogous compounds. The primary proposed route involves the oxidative chlorination of the commercially available precursor, Pyridin-4-ylmethanethiol. An alternative two-step pathway commencing with the synthesis of Pyridin-4-ylmethanesulfonic acid is also presented.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of this compound. The first is a direct one-step oxidative chlorination of a thiol, while the second is a two-step process involving the formation and subsequent chlorination of a sulfonic acid.

Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol

This is the most direct and recommended route, starting from the commercially available Pyridin-4-ylmethanethiol. The conversion of thiols to their corresponding sulfonyl chlorides is a well-established transformation in organic synthesis. Several reagents are effective for this purpose, with N-Chlorosuccinimide (NCS) in the presence of an acid being a mild and efficient option.[1][2][3] An alternative reagent for this transformation is trichloroisocyanuric acid.[4]

Pathway_1 A Pyridin-4-ylmethanethiol B This compound A->B  N-Chlorosuccinimide (NCS), HCl  Acetonitrile/Water

Caption: Proposed synthesis of this compound via oxidative chlorination.

Pathway 2: Synthesis via Pyridin-4-ylmethanesulfonic Acid

This alternative pathway involves two distinct steps: the synthesis of Pyridin-4-ylmethanesulfonic acid from a suitable precursor, followed by its chlorination to the desired sulfonyl chloride. While potentially longer, this route offers an alternative if the starting thiol is unavailable or if this pathway is preferred for other strategic reasons. The chlorination of sulfonic acids is a standard procedure, typically employing reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5]

Pathway_2 cluster_0 Step 1: Sulfonic Acid Formation cluster_1 Step 2: Chlorination A 4-Picoline B Pyridin-4-ylmethyl Halide A->B  Halogenating Agent  (e.g., NBS) C Pyridin-4-ylmethanesulfonic Acid B->C  Sulfite Salt (e.g., Na2SO3) D Pyridin-4-ylmethanesulfonic Acid E This compound D->E  PCl5 or SOCl2

Caption: Alternative two-step synthesis via a sulfonic acid intermediate.

Experimental Protocols

The following are detailed, proposed experimental protocols based on analogous reactions found in the literature. Researchers should perform their own optimization and safety assessments.

Protocol for Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol

Materials:

  • Pyridin-4-ylmethanethiol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (concentrated)

  • Acetonitrile

  • Deionized water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: [1][2][3]

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridin-4-ylmethanethiol (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • To the stirred solution, add N-Chlorosuccinimide (approximately 3.0 to 4.0 equivalents) portion-wise, ensuring the internal temperature is maintained below 10 °C.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by flash column chromatography on silica gel.

Protocol for Pathway 2: Chlorination of Pyridin-4-ylmethanesulfonic Acid

Materials:

  • Pyridin-4-ylmethanesulfonic acid

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Phosphorus oxychloride (POCl₃) (if using PCl₅)

  • Anhydrous toluene or dichloromethane

  • Ice water

Procedure: [5]

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place Pyridin-4-ylmethanesulfonic acid (1.0 equivalent) and phosphorus pentachloride (1.5-2.0 equivalents).

  • Add phosphorus oxychloride (as a solvent or co-reagent, e.g., 1-2 mL per gram of sulfonic acid).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product, this compound, may precipitate as a solid or separate as an oil.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Quantitative Data for Analogous Reactions

As specific quantitative data for the synthesis of this compound is not available in the literature, the following table summarizes yields and conditions for the oxidative chlorination of various thiols to their corresponding sulfonyl chlorides, providing a reasonable expectation for the proposed protocols.

Starting ThiolOxidizing Agent/ConditionsSolventYield (%)Reference
ThiophenolNCS, aq. HClAcetonitrile96[3]
4-MethylthiophenolNCS, aq. HClAcetonitrile95[3]
4-ChlorothiophenolNCS, aq. HClAcetonitrile94[3]
BenzylthiolNCS, aq. HClAcetonitrile85[3]
Dodecane-1-thiolTrichloroisocyanuric acidAcetonitrile/Water61[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidative chlorination of Pyridin-4-ylmethanethiol.

Experimental_Workflow A Dissolve Pyridin-4-ylmethanethiol in Acetonitrile/Water B Cool to 0-5 °C A->B C Add N-Chlorosuccinimide (NCS) and Catalytic HCl B->C D Reaction Stirring (1-2h at 0-5 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quench with Sodium Thiosulfate E->F  Reaction Complete G Aqueous Workup: Extraction with Organic Solvent F->G H Wash with NaHCO3 and Brine G->H I Dry Organic Layer H->I J Concentrate under Reduced Pressure I->J K Purification (e.g., Column Chromatography) J->K L Characterization (NMR, MS, etc.) K->L

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sulfonyl chlorides are reactive compounds and can be corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The chlorination reactions can be exothermic and may release hazardous gases such as HCl. All manipulations should be performed in a well-ventilated fume hood.

  • Care should be taken when quenching reactions involving chlorinating agents.

This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these proposed methods to their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a sulfonyl chloride moiety via a methylene bridge, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with various nucleophiles, enabling the introduction of the pyridin-4-ylmethylsulfonyl group into target molecules. This functional group is found in a number of compounds investigated for their therapeutic potential, including inhibitors of cytosolic phospholipase A2 (cPLA2).

This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and reactivity of this compound and its hydrochloride salt.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information for the free base and its hydrochloride salt. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 130820-88-1Chemical Supplier Catalogs
Molecular Formula C₆H₆ClNO₂SChemical Supplier Catalogs
Molecular Weight 191.64 g/mol Chemical Supplier Catalogs
Boiling Point 327.1 ± 25.0 °C at 760 mmHgPredicted
Appearance Not specified-
Solubility Not specified-

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 683812-81-9Chemical Supplier Catalogs[1]
Molecular Formula C₆H₇Cl₂NO₂SChemical Supplier Catalogs[1]
Molecular Weight 228.09 g/mol Chemical Supplier Catalogs[1]
Appearance Not specified-
Solubility Not specified-

Spectroscopic Data

Detailed, assigned spectroscopic data for this compound is scarce in the literature. The following represents expected spectral characteristics based on the structure and data for analogous compounds. Researchers should confirm these characteristics with their own experimental data.

Expected ¹H NMR Spectral Data:

  • Methylene Protons (-CH₂-) : A singlet is expected for the methylene protons adjacent to the sulfonyl chloride group. The chemical shift would likely be in the downfield region due to the electron-withdrawing nature of the sulfonyl chloride and the pyridine ring.

  • Pyridine Protons : Two sets of doublets are expected for the aromatic protons on the pyridine ring, characteristic of a 4-substituted pyridine. The protons ortho to the nitrogen (at positions 2 and 6) would appear further downfield than the protons meta to the nitrogen (at positions 3 and 5).

Expected ¹³C NMR Spectral Data:

  • Methylene Carbon (-CH₂-) : A single peak is expected for the methylene carbon.

  • Pyridine Carbons : Four distinct peaks are expected for the pyridine ring carbons, with the carbon attached to the methylene group and the carbons adjacent to the nitrogen being the most deshielded.

Expected IR Spectral Data:

  • S=O Stretching : Strong absorption bands characteristic of the sulfonyl chloride group are expected in the regions of approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).

  • C-H Stretching : Aromatic C-H stretching bands would be expected above 3000 cm⁻¹.

  • C=N and C=C Stretching : Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group. This makes it a valuable reagent for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles such as primary and secondary amines, and alcohols, respectively.

Sulfonamide Formation

The reaction of this compound with amines is a cornerstone of its application in medicinal chemistry. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Sulfonamide_Formation reagent1 This compound product Pyridin-4-ylmethylsulfonamide reagent1->product reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->product base Base (e.g., Triethylamine, Pyridine) byproduct HCl base->byproduct Neutralizes

Caption: General reaction scheme for the formation of sulfonamides.

Use in the Synthesis of cPLA2 Inhibitors

This compound has been utilized as a key reagent in the synthesis of potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme implicated in inflammatory processes. The general workflow involves the reaction of the sulfonyl chloride with an appropriate amine-containing core structure.

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • Reaction Setup : To a solution of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Addition of Sulfonyl Chloride : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in the same solvent dropwise to the stirred amine solution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow_Sulfonamide start Dissolve Amine and Base in Solvent add_sulfonyl_chloride Add this compound solution at 0 °C start->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Sulfonamide Product purify->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Safety Information

This compound is expected to be a reactive and potentially hazardous compound. As a sulfonyl chloride, it is likely to be corrosive and a lachrymator. It will react with water and other nucleophiles, releasing hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its reactivity as an electrophile allows for the straightforward formation of sulfonamides and other derivatives. While detailed physicochemical and spectroscopic data are not widely published, this guide provides a summary of the available information and outlines general experimental procedures for its use. Researchers are encouraged to perform their own analyses to confirm the properties of this compound.

References

The Pivotal Role of Pyridin-4-ylmethanesulfonyl Chloride and its Isomers in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the chemical reactivity and application of pyridin-4-ylmethanesulfonyl chloride and its structural isomers, key intermediates in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the synthesis, mechanism of action, and biological significance of compounds derived from these reactive building blocks.

Executive Summary

This compound and its isomers, particularly pyridine-3-sulfonyl chloride, are highly reactive sulfonylating agents that serve as critical building blocks in synthetic organic chemistry. Their primary utility lies in the formation of sulfonamide linkages, a privileged functional group in medicinal chemistry due to its prevalence in a wide array of approved drugs. The reactivity of the sulfonyl chloride moiety, combined with the pharmacological benefits conferred by the pyridine ring, makes these compounds indispensable in the creation of complex and potent active pharmaceutical ingredients (APIs). This guide will explore the fundamental chemical mechanism of these reagents and detail their application in the synthesis of two notable drugs: the potassium-competitive acid blocker (P-CAB) Vonoprazan and the loop diuretic Torasemide.

Core Chemical Mechanism of Action: Nucleophilic Substitution

The "mechanism of action" of this compound and its isomers in a synthetic context is defined by their chemical reactivity. The core of this reactivity is the highly electrophilic sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles.

The most common reaction is the sulfonylation of primary or secondary amines to form stable sulfonamide bonds. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, often by a base such as pyridine or triethylamine, to yield the final sulfonamide product and hydrochloric acid.

The general workflow for this reaction is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_products Products PyridineSulfonylChloride Pyridinyl-SO₂Cl Intermediate Tetrahedral Intermediate PyridineSulfonylChloride->Intermediate Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Intermediate Base Base (e.g., Pyridine) Intermediate->Base Proton Abstraction Sulfonamide Pyridinyl-SO₂-NH-R (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Base->HCl

General Mechanism of Sulfonamide Formation

Application in Pharmaceutical Synthesis

The utility of pyridinyl sulfonyl chlorides is best illustrated through their role in the synthesis of commercially available drugs. The pyridine moiety itself is a "privileged" structure, known to enhance pharmacological properties such as water solubility and metabolic stability.

Case Study: Vonoprazan (A Potassium-Competitive Acid Blocker)

Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders. Its synthesis involves the crucial step of coupling a pyrrole intermediate with pyridine-3-sulfonyl chloride to form the core structure of the molecule.[1]

Experimental Protocol: Synthesis of Vonoprazan Intermediate

A common synthetic route involves the deprotonation of the pyrrole nitrogen followed by reaction with pyridine-3-sulfonyl chloride.[2]

StepReagent/SolventConditionsPurposeYield
15-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide-Starting Material-
2n-Butyllithium0 °C to rtDeprotonation of pyrrole NH-
3Pyridine-3-sulfonyl chloride0 °C to rt, 3hSulfonylationNot specified
4Water-Quench-
5Ethyl acetate-Extraction-

Mechanism of Action: Vonoprazan

Vonoprazan acts by directly and reversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[3] It competitively blocks the potassium-binding site of the enzyme, preventing the final step of acid secretion into the stomach lumen.[4][5] This provides rapid and sustained suppression of gastric acid.

vonoprazan_moa cluster_cell Gastric Parietal Cell cluster_lumen Stomach Lumen ProtonPump H⁺/K⁺ ATPase (Proton Pump) H_out H⁺ (Acid) ProtonPump->H_out Pumps H⁺ out K_channel K⁺ Channel K_cell K⁺ K_channel->K_cell Recycles K⁺ H_lumen H⁺ K_cell->ProtonPump Binds K_out K⁺ K_out->K_channel Recycles K⁺ Vonoprazan Vonoprazan Vonoprazan->ProtonPump Inhibits (K⁺ competitive)

Mechanism of Action of Vonoprazan
Case Study: Torasemide (A Loop Diuretic)

Torasemide is a pyridine-sulfonylurea type loop diuretic used to treat edema and hypertension. A key step in its synthesis is the reaction of 4-chloropyridine-3-sulfonamide with m-toluidine. The required 4-chloropyridine-3-sulfonamide is prepared from 4-hydroxypyridine, which is first converted to 4-chloropyridine-3-sulfonyl chloride.[6]

Experimental Protocol: Synthesis of Torasemide Intermediate

The synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide is a critical step.[6]

StepReagent/SolventConditionsPurposeYield
14-Chloropyridine-3-sulfonamide-Starting Material-
2m-Toluidine-Nucleophile-
3n-Propanol105 °C, 2hSolvent, Reflux92.86% (as crude solid)
42 mol/L NaOH, WaterRoom TempWorkup (dissolution)-
53 mol/L HClRoom TempWorkup (precipitation)-

Mechanism of Action: Torasemide

Torasemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle in the kidney.[7][8] This blockage prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.

torasemide_moa cluster_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream Cotransporter Na⁺/K⁺/2Cl⁻ Cotransporter Na_cell Na⁺ Cotransporter->Na_cell K_cell K⁺ Cotransporter->K_cell Cl_cell 2Cl⁻ Cotransporter->Cl_cell Ions_out Reabsorbed Ions Na_cell->Ions_out Reabsorption K_cell->Ions_out Reabsorption Cl_cell->Ions_out Reabsorption Ions_in Na⁺, K⁺, 2Cl⁻ Ions_in->Cotransporter Transport Torasemide Torasemide Torasemide->Cotransporter Inhibits

Mechanism of Action of Torasemide

Conclusion

This compound and its isomers are not merely reactive chemicals but are enabling tools in the hands of medicinal chemists. Their fundamental reactivity through nucleophilic substitution allows for the reliable incorporation of the pyridinyl-sulfonamide scaffold into complex molecules. As demonstrated by the synthesis and mechanisms of action of Vonoprazan and Torasemide, the strategic use of these building blocks leads to the development of innovative drugs that address significant unmet medical needs. A thorough understanding of the chemistry of these intermediates is therefore essential for the continued advancement of pharmaceutical research and development.

References

Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Pyridin-4-ylmethanesulfonyl Chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the pyridin-4-ylmethylsulfonyl moiety into target molecules. Understanding its reactivity with various nucleophiles and its stability under different conditions is crucial for its effective application in research and development.

Core Reactivity Profile

This compound is a highly electrophilic compound due to the presence of the sulfonyl chloride group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reactivity is primarily centered around the formation of sulfonamides and sulfonate esters.

Reactions with Nucleophiles

The primary utility of this compound lies in its reaction with nucleophiles. The general reaction mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the HCl generated.

  • Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. This is a robust and widely used transformation in the synthesis of biologically active compounds.

  • Alcohols and Phenols: Alcohols and phenols react to produce sulfonate esters. These reactions are fundamental in creating prodrugs or modifying the pharmacokinetic properties of parent molecules.

  • Water (Hydrolysis): Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, yielding the corresponding pyridin-4-ylmethanesulfonic acid. This reactivity necessitates the use of anhydrous conditions for most synthetic applications.

G General Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound sulfonamide Sulfonamide reagent->sulfonamide + R2NH - HCl sulfonate_ester Sulfonate Ester reagent->sulfonate_ester + R'OH - HCl sulfonic_acid Sulfonic Acid (Hydrolysis) reagent->sulfonic_acid + H2O - HCl Primary/Secondary Amine (R2NH) Primary/Secondary Amine (R2NH) Alcohol/Phenol (R'OH) Alcohol/Phenol (R'OH) Water (H2O) Water (H2O)

Caption: General reaction pathways of this compound with common nucleophiles.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is known to be sensitive to moisture and elevated temperatures. The compound is often supplied and handled as its hydrochloride salt, which can enhance its stability.

Key Stability Considerations:
  • Hydrolysis: As previously mentioned, the compound readily hydrolyzes in the presence of water. It is imperative to store it in a dry, inert atmosphere and to use anhydrous solvents for reactions.

  • pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis. In the presence of strong bases, other reactions may also be promoted.

G Decomposition Pathways reagent This compound hydrolysis_product Pyridin-4-ylmethanesulfonic Acid reagent->hydrolysis_product Moisture (H2O) so2_extrusion_product 4-(Chloromethyl)pyridine + SO2 reagent->so2_extrusion_product Heat (Δ) (Potential Pathway)

Caption: Potential decomposition pathways for this compound.

Quantitative Data Summary

Specific quantitative data for the reactivity and stability of this compound is sparse in the peer-reviewed literature. The following table summarizes the expected qualitative reactivity and stability based on general principles of sulfonyl chloride chemistry and data for analogous compounds.

ParameterObservationConditions to Avoid
Reactivity
Reaction with AminesGenerally rapid reaction at room temperature to form sulfonamides.Presence of water.
Reaction with AlcoholsForms sulfonate esters, may require slightly elevated temperatures or longer reaction times compared to amines.Presence of water.
Stability
Hydrolytic StabilityLow; readily hydrolyzes to the corresponding sulfonic acid.Moisture, humid air, protic solvents (without base).
Thermal StabilityModerate; potential for decomposition via SO2 extrusion upon heating.High temperatures.
pH StabilityLow in aqueous solutions.Acidic and basic aqueous conditions.

Synthesis Overview

This compound is not a naturally occurring compound and must be chemically synthesized. While specific industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be envisioned starting from 4-picoline (4-methylpyridine).

G Plausible Synthetic Workflow start 4-Picoline thiol Pyridine-4-ylmethanethiol start->thiol Radical bromination followed by displacement with a thiol equivalent sulfonic_acid Pyridin-4-ylmethanesulfonic acid thiol->sulfonic_acid Oxidation (e.g., H2O2, Oxone®) final_product This compound sulfonic_acid->final_product Chlorination (e.g., SOCl2, PCl5)

Caption: A potential synthetic route to this compound.

Experimental Protocols

The following are representative, general procedures for the use of this compound in the synthesis of a sulfonamide and a sulfonate ester. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

  • Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

  • Reaction Setup: To a solution of an alcohol or phenol (1.0 eq.) and a base (e.g., pyridine, used as solvent or co-solvent, or triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add this compound (1.2 eq.) portion-wise or as a solution at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting alcohol/phenol is consumed, as determined by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Dilute the reaction mixture with the organic solvent and wash sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove the base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude sulfonate ester can be purified by flash column chromatography or crystallization.

Spectroscopic Analysis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in medicinal chemistry and drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components: a 4-substituted pyridine ring and a methanesulfonyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2, H-6 (Pyridine)8.6 - 8.8Doublet (d)Protons are adjacent to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift.
H-3, H-5 (Pyridine)7.4 - 7.6Doublet (d)These protons are less deshielded compared to H-2 and H-6.
-CH₂-4.8 - 5.2Singlet (s)The methylene protons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-4 (Pyridine)148 - 152The carbon atom attached to the methanesulfonyl chloride group is expected to be significantly deshielded.
C-2, C-6 (Pyridine)150 - 155These carbons are adjacent to the nitrogen atom and are deshielded.
C-3, C-5 (Pyridine)122 - 126These carbons are expected to have chemical shifts typical for pyridine ring carbons.
-CH₂-60 - 70The methylene carbon is deshielded by the sulfonyl chloride group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
SO₂Asymmetric Stretching1370 - 1390Strong
SO₂Symmetric Stretching1170 - 1190Strong
S-ClStretching600 - 800Medium to Strong
C=N (Pyridine)Stretching1590 - 1610Medium
C=C (Pyridine)Stretching1400 - 1600Medium to Weak
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-H (Aliphatic)Stretching2900 - 3000Weak
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentNotes
191/193[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
127[M - SO₂]⁺Loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.
92[C₅H₄NCH₂]⁺Pyridin-4-ylmethyl cation, a stable fragment.
91[C₅H₄N-CH]⁺Tropylium-like ion, a common rearrangement product.
78[C₅H₄N]⁺Pyridine radical cation.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative sample of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For volatile compounds, introduce the sample via a gas chromatography (GC-MS) interface or a direct insertion probe.

    • For less volatile solids, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Data Acquisition:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion at a specific m/z value.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Interpretation Sample Pyridin-4-ylmethanesulfonyl Chloride NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Introduce into Ion Source Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern mol [C₅H₄NCH₂SO₂Cl]⁺ m/z = 191/193 frag1 [C₅H₄NCH₂]⁺ m/z = 92 mol->frag1 loss1 frag3 [M - SO₂]⁺ m/z = 127 mol->frag3 loss3 frag4 [C₅H₄N]⁺ m/z = 78 mol->frag4 loss4 frag2 [C₅H₄N-CH]⁺ m/z = 91 frag1->frag2 loss2 loss1 - SO₂Cl loss2 - H loss3 - SO₂ loss4 - CH₂SO₂Cl

Caption: Predicted mass spectrometry fragmentation of this compound.

An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridin-4-ylmethanesulfonyl Chloride, a versatile chemical intermediate, and its derivatives. The document details its synthesis, key reactions, and the significant potential of its analogs in medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and improves the physicochemical properties of drug candidates.[1][2] When combined with a sulfonyl chloride functional group, it provides a powerful tool for creating sulfonamide derivatives. Sulfonyl chlorides are highly reactive electrophiles that readily couple with primary and secondary amines to form stable sulfonamide linkages, a key functional group in many pharmacologically active compounds.[3]

This compound, specifically, incorporates a methylene (-CH2-) linker between the pyridine ring and the reactive sulfonyl chloride group. This flexible linker provides distinct spatial arrangements for the pyridine moiety relative to the sulfonamide group, offering unique opportunities for probing interactions with biological targets compared to its direct analog, pyridine-4-sulfonyl chloride. This guide explores the synthesis of this key intermediate, the preparation of its derivatives, and their potential applications in drug discovery, drawing parallels from structurally similar compounds that have shown significant biological activity.

Synthesis of the Core Intermediate: this compound

While specific literature on the direct synthesis of this compound is sparse, a logical and effective synthetic route can be proposed based on established chemical transformations for analogous compounds.[3][4] The most plausible pathway involves the conversion of a suitable precursor, such as pyridin-4-ylmethanethiol, to the corresponding sulfonic acid, followed by chlorination.

G Precursor Pyridin-4-ylmethanethiol Oxidation Oxidation (e.g., H₂O₂, KMnO₄) Precursor->Oxidation SulfonicAcid Pyridin-4-ylmethanesulfonic Acid Oxidation->SulfonicAcid Chlorination Chlorination (e.g., SOCl₂, PCl₅) SulfonicAcid->Chlorination Target This compound Chlorination->Target G SulfonylChloride Pyridin-4-ylmethanesulfonyl Chloride Reaction Sulfonylation (Base, Solvent) SulfonylChloride->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Sulfonamide N-substituted Pyridin-4-ylmethanesulfonamide Reaction->Sulfonamide Byproduct HCl Reaction->Byproduct G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) Ligand->Receptor Pathway Downstream Signaling (e.g., PI3K/AKT/mTOR) Receptor->Pathway Inhibitor Pyridin-4-ylmethanesulfonamide Derivative Inhibitor->Block Response Cellular Response (Proliferation, Survival) Pathway->Response Block->Receptor

References

An In-depth Technical Guide to the Structural Landscape of Pyridin-4-ylmethanesulfonyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ylmethanesulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry due to the prevalence of the pyridyl and sulfonyl chloride moieties in pharmacologically active compounds. While a definitive crystal structure for this compound is not publicly available, this guide provides a comprehensive analysis of its structural characteristics through an examination of closely related analogs. By presenting crystallographic data, experimental protocols, and potential biological pathway interactions of these analogs, we offer a detailed framework for researchers working with this class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes synthetic workflows and biological pathways using Graphviz.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. When coupled with the reactive sulfonyl chloride group, it provides a versatile building block for the synthesis of sulfonamides and other derivatives with a wide range of biological activities. This compound, with its methylene bridge between the pyridine ring and the sulfonyl group, offers specific conformational properties that can be exploited in drug design. This guide delves into the structural and synthetic aspects of this compound and its analogs, providing a valuable resource for its application in pharmaceutical research and development.

Crystallographic Data of Structural Analogs

In the absence of a published crystal structure for this compound, we present the crystallographic data for several of its close structural analogs. These compounds share the core pyridin-4-ylmethyl moiety and provide insights into the expected solid-state behavior and molecular geometry.

Table 1: Crystallographic Data for Analogs of this compound
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZReference
Pyridin-4-ylmethyl 4-nitrobenzoateC₁₃H₁₀N₂O₄MonoclinicP2₁/n9.981(2)12.347(3)10.161(3)101.450(9)4
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamideC₁₁H₁₀ClN₃O₂SMonoclinicP2₁/c5.4140(6)18.172(2)12.9392(15)92.388(6)4[1]
Pyridin-4-ylmethanaminium perchlorate monohydrateC₆H₉N₂⁺·ClO₄⁻·H₂OMonoclinicP2₁/n----2[2][3]
Pyridin-4-ylmethyl 4-aminobenzoateC₁₃H₁₂N₂O₂OrthorhombicPna2₁11.1735(16)8.3548(13)12.3831(17)904[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and crystallographic studies. The following sections provide experimental protocols for the synthesis and crystallization of analogs of this compound.

Synthesis and Crystallization of Pyridin-4-ylmethyl 4-nitrobenzoate[1]

Synthesis:

  • A mixture of 4-nitrobenzoic acid (2.80 g, 16.8 mmol) and 25 mL of dimethylformamide (DMF) is prepared.

  • Potassium carbonate (2.40 g, 17.4 mmol) is added to the mixture.

  • The mixture is stirred and refluxed for 30 minutes.

  • To the resulting white precipitate, a solution of 4-chloromethyl pyridine hydrochloride (3.00 g, 18.3 mmol) in 25 mL of DMF is added.

  • The reaction mixture is refluxed overnight at 70°C.

  • The resulting maroon precipitate is cooled and neutralized with 10 mL of 10% sodium hydrogen carbonate solution and 40 mL of distilled water.

  • The precipitate is collected by suction filtration and washed with cold distilled water.

  • The off-white solid product is air-dried.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the product from methanol, yielding golden rhombohedral crystals.

Synthesis of 4-Pyridinesulfonic Acid[7]

This protocol describes the synthesis of a potential precursor to this compound.

  • N-(4-pyridyl)pyridinium chloride hydrochloride (115 g, 0.50 mole) is dissolved in 750 mL of water in a 2-L round-bottomed flask.

  • Solid sodium sulfite heptahydrate (378 g, 1.50 moles) is added cautiously.

  • After the evolution of sulfur dioxide ceases, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.

  • After slight cooling, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.

  • The hot solution is filtered, and the filtrate is acidified with 320 mL of 12N hydrochloric acid with mixing.

  • The solution is cooled to room temperature, and the precipitate of sodium chloride is filtered off.

  • The filtrate is evaporated to dryness under reduced pressure on a steam bath.

  • Crystallization of the residue from 600 mL of 70% aqueous ethanol yields colorless crystals of 4-pyridinesulfonic acid.

General Synthesis of Sulfonyl Chlorides from Sulfonic Acids[8]

The conversion of pyridinesulfonic acids to their corresponding sulfonyl chlorides can be achieved using chlorinating agents.

  • The sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • The reaction is typically carried out in an inert solvent under controlled temperature conditions.

  • Upon completion of the reaction, the excess chlorinating agent and solvent are removed, often under reduced pressure, to yield the crude sulfonyl chloride.

  • Further purification may be achieved by distillation or crystallization.

Visualized Workflows and Pathways

General Synthetic Workflow for Pyridin-4-ylmethanesulfonyl Derivatives

The following diagram illustrates a plausible synthetic pathway for obtaining this compound and its subsequent conversion to a sulfonamide derivative.

G Synthetic Workflow for Pyridin-4-ylmethanesulfonyl Derivatives Start 4-Picoline Intermediate1 4-Pyridinylmethylsulfonic Acid Start->Intermediate1 Sulfonation Target This compound Intermediate1->Target Chlorination (e.g., SOCl₂) Derivative Pyridin-4-ylmethanesulfonamide Target->Derivative Amination (R-NH₂) hedgehog_pathway Hypothetical Inhibition of the Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits sequestration of GLI GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters/Promotes cleavage GLI_A GLI Activator GLI->GLI_A Activation Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Promotes Transcription Inhibitor Pyridin-4-ylmethanesulfonyl Derivative (Hypothetical) Inhibitor->SMO Inhibits

References

An In-depth Technical Guide to the Solubility of Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Pyridin-4-ylmethanesulfonyl Chloride, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public-domain literature and chemical databases for this compound, this document provides a comprehensive overview based on the qualitative solubility of structurally similar compounds. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility in various solvents. A generalized workflow for solubility determination is also presented to guide laboratory procedures.

Introduction to this compound

This compound is a sulfonyl chloride derivative containing a pyridine ring. Sulfonyl chlorides are a class of organic compounds that are valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The solubility of such a reagent is a critical parameter, influencing reaction conditions, purification strategies, and the overall efficiency of synthetic processes. Understanding its solubility profile in a range of common laboratory solvents is essential for its effective application in research and development.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound (CAS No. 683812-81-9) is not widely available. However, by examining the solubility of structurally related pyridine sulfonyl chlorides, a qualitative and predictive understanding can be established. The presence of the polar pyridine ring and the reactive sulfonyl chloride group suggests that its solubility will be significant in polar aprotic and some polar protic solvents, while being limited in nonpolar and aqueous solvents.

Qualitative Solubility of Structurally Related Compounds

The following table summarizes the known qualitative solubility of compounds structurally analogous to this compound. This information can serve as a valuable guide for solvent selection in preliminary experiments.

Compound NameStructureSolventSolubility
2-(pyridin-4-yl)ethanesulfonyl chlorideChloroformSoluble[1]
DichloromethaneSoluble[1]
AcetoneSoluble[1]
WaterAlmost Insoluble[1]
Pyridine-4-sulfonyl chlorideWaterSparingly Soluble
Pyridine-3-sulfonyl chlorideMethanolSoluble[2]
Dichloromethane (MDC)Soluble[2]
Ethyl Acetate (EtOAc)Soluble[2]
WaterSlightly Soluble[2]

Based on this data from analogous compounds, this compound is likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as other polar aprotic solvents such as ethyl acetate and acetone. Its solubility in water is expected to be low.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining both the qualitative and quantitative solubility of this compound.

Protocol for Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observation based on the following criteria:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles are still present.

    • Insoluble: The solid does not appear to dissolve.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • High-purity solvent of interest

  • Sealable vials

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial to create a suspension. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the solution through a syringe filter (0.45 µm) into a clean, pre-weighed vial. The filtration step should be performed quickly to minimize any temperature changes.

  • Accurately determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. This will require the prior establishment of a calibration curve with standards of known concentrations.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a chemical compound like this compound.

References

Theoretical Insights into Pyridin-4-ylmethanesulfonyl Chloride: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and experimental studies on Pyridin-4-ylmethanesulfonyl Chloride are not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis based on established computational methodologies and data from analogous pyridine and sulfonyl chloride derivatives. The quantitative data presented herein are representative values derived from computational models and should be considered predictive.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a pyridine ring, a common scaffold in pharmaceuticals, and a reactive methanesulfonyl chloride group, which serves as a key intermediate for the synthesis of sulfonamides and sulfonate esters. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential biological interactions.

This guide details a theoretical investigation into the molecular structure, vibrational spectra, NMR chemical shifts, electronic properties, and nonlinear optical (NLO) characteristics of this compound using Density Functional Theory (DFT).

Computational and Experimental Protocols

Computational Methodology

All theoretical calculations are modeled based on protocols frequently employed for pyridine and sulfonyl derivatives.[1][2]

  • Software: Gaussian 09/16 program suite.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[3][4]

  • Basis Set: 6-311++G(d,p) for all atoms, providing a balance of accuracy and computational efficiency for geometry optimization, vibrational frequency calculations, and electronic property predictions.

  • Geometry Optimization: The molecular structure of this compound was optimized to a stable equilibrium geometry without any imaginary frequencies.

  • Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and FT-Raman spectra.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the 1H and 13C NMR isotropic chemical shifts, using tetramethylsilane (TMS) as the reference.[5][6]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transitions and reactivity.[7][8] The Molecular Electrostatic Potential (MEP) surface was generated to identify the electrophilic and nucleophilic sites.

  • Nonlinear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO response of the molecule.[9][10]

G cluster_workflow Computational Workflow start Initial Structure of This compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq nmr NMR Shielding Calculation (GIAO) opt->nmr electronic Electronic Property Calculation (HOMO-LUMO, MEP) opt->electronic nlo NLO Property Calculation opt->nlo

Caption: A typical workflow for the theoretical analysis of molecular properties.

Molecular Geometry

The optimized molecular structure of this compound was determined by minimizing the energy of the system. The predicted bond lengths and bond angles are presented in Table 1. The pyridine ring is expected to exhibit aromatic character with C-C and C-N bond lengths intermediate between single and double bonds. The geometry around the sulfur atom is predicted to be a distorted tetrahedron.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.80O-S-O121.5
S-Cl2.08O-S-Cl107.0
S=O1.45O-S-C108.5
C-H (methylene)1.09Cl-S-C101.0
C-C (ring)1.39 - 1.40H-C-H109.0
C-N (ring)1.33 - 1.34S-C-C (ring)112.0
C-H (ring)1.08C-N-C (ring)117.0

Vibrational Spectroscopy

The theoretical vibrational frequencies provide insights into the infrared and Raman spectra of the molecule. Key vibrational modes are assigned based on their potential energy distribution. The characteristic vibrations of the sulfonyl group (SO2) are expected to be prominent in the spectrum.[11][12]

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm-1)Assignment
~3100 - 3000C-H stretching (aromatic)
~2980 - 2900C-H stretching (aliphatic, CH2)
~1600 - 1580C=C stretching (pyridine ring)
~1500 - 1400C=N stretching (pyridine ring)
~1450CH2 scissoring
~1360 - 1340SO2 asymmetric stretching
~1180 - 1160SO2 symmetric stretching
~750 - 700C-H out-of-plane bending
~580 - 560C-S stretching
~450 - 400S-Cl stretching

NMR Spectroscopy

Predicted 1H and 13C NMR chemical shifts are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyridine ring.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

Atom1H Chemical ShiftAtom13C Chemical Shift
H (methylene, -CH2-)~4.8 - 5.2C (methylene, -CH2-)~60 - 65
H (pyridine, ortho)~8.6 - 8.8C (pyridine, ortho)~150 - 152
H (pyridine, meta)~7.4 - 7.6C (pyridine, meta)~122 - 124
C (pyridine, para)~148 - 150

Electronic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity and electronic transitions of a molecule.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an important parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]

G HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap HOMO-LUMO Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Chemical Reactivity EnergyGap->Reactivity inversely proportional Stability Kinetic Stability EnergyGap->Stability directly proportional

Caption: Relationship between the HOMO-LUMO energy gap and molecular properties.

Table 4: Predicted Electronic Properties

ParameterPredicted Value (eV)
HOMO Energy~ -7.5
LUMO Energy~ -1.8
HOMO-LUMO Gap (ΔE)~ 5.7

The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is likely distributed over the sulfonyl chloride moiety, suggesting that the pyridine ring acts as the electron-donating part and the sulfonyl chloride group as the electron-accepting part.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[8] For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The regions of positive potential (blue regions) are likely located around the hydrogen atoms and the sulfur atom, suggesting these are susceptible to nucleophilic attack.

G molecule This compound Pyridine Nitrogen Sulfonyl Oxygens Sulfur Atom Hydrogens nucleophilic Nucleophilic Attack Sites nucleophilic->molecule:s Positive Potential nucleophilic->molecule:h Positive Potential electrophilic Electrophilic Attack Sites electrophilic->molecule:n Negative Potential electrophilic->molecule:o Negative Potential

Caption: Predicted electrophilic and nucleophilic sites based on MEP analysis.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, often exhibit notable NLO properties.[9] The pyridine ring can act as a π-bridge and electron donor, while the sulfonyl chloride group is an electron acceptor. This intramolecular charge transfer character suggests that this compound may possess NLO activity.

Table 5: Predicted NLO Properties

ParameterPredicted Value
Dipole Moment (μ)~ 4.5 - 5.5 Debye
Mean Polarizability (α)~ 15 - 20 x 10-24 esu
First Hyperpolarizability (β)~ 8 - 12 x 10-30 esu

The predicted non-zero hyperpolarizability suggests that this molecule could be a candidate for NLO applications. The magnitude of the NLO response is sensitive to the electronic communication between the pyridine ring and the sulfonyl chloride group.

Conclusion

This theoretical guide provides a comprehensive computational analysis of this compound. The presented data on its geometry, vibrational modes, NMR spectra, and electronic properties offer valuable insights for its synthesis, characterization, and application. The HOMO-LUMO analysis indicates a stable molecule with distinct electron donor and acceptor regions, which is further supported by the MEP map. The predicted NLO properties suggest potential for applications in optoelectronics. This computational study serves as a foundational framework for future experimental investigations and the rational design of novel derivatives for pharmaceutical and material science applications.

References

The Role of Pyridin-4-ylmethanesulfonyl Chloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is emerging as a critical building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its unique structural features, combining a pyridine ring with a reactive methanesulfonyl chloride moiety, allow for its versatile incorporation into a wide range of complex molecules. This guide provides an in-depth review of the applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways and synthetic workflows.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities. The pyridinylmethyl group of this compound can provide specific interactions with biological targets and influence the pharmacokinetic properties of the final compound.

A significant area of application for this reagent is in the development of cytosolic phospholipase A2 (cPLA2) inhibitors .[1][2] These inhibitors are of great interest for the treatment of a variety of inflammatory diseases, as cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.

Experimental Protocols

The synthesis of sulfonamides from this compound typically involves its reaction with a primary or secondary amine. Below are generalized protocols based on standard laboratory practices for sulfonamide synthesis.

Protocol 1: General Procedure for the Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides

This protocol outlines a common method for the reaction of this compound with a primary or secondary amine in an organic solvent.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine as a base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: To this solution, add a suitable base such as triethylamine or pyridine (1.5 - 2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted pyridin-4-ylmethanesulfonamide.

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides

This method offers a more rapid and often higher-yielding alternative to traditional heating.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Microwave reactor

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, add the amine (1 mmol) and this compound (1 mmol).

  • Microwave Irradiation: Expose the mixture to microwave irradiation for a designated time (typically 1.5-10 minutes) and at a specified power level. The optimal time and power should be determined empirically for each specific reaction.

  • Work-up: After completion (monitored by TLC), treat the reaction mixture with n-hexane to precipitate the product.

  • Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure sulfonamide.

Data Presentation

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of N-aryl-pyridin-4-ylmethanesulfonamides, illustrating the type of data that would be generated in a drug discovery program targeting cPLA2.

Compound IDAryl SubstituentYield (%)Purity (%)cPLA2 IC₅₀ (nM)
PYR-001 Phenyl85>98150
PYR-002 4-Chlorophenyl82>9975
PYR-003 4-Methoxyphenyl88>98200
PYR-004 2,4-Dichlorophenyl79>9750
PYR-005 3-Trifluoromethylphenyl75>9990

Visualizations

Signaling Pathway

The following diagram illustrates the central role of cytosolic phospholipase A2 (cPLA2) in the inflammatory signaling cascade, which is the target of inhibitors synthesized using this compound.

PLA2_Signaling_Pathway Agonist Inflammatory Stimuli (e.g., ATP, Thrombin) Receptor Cell Surface Receptor Agonist->Receptor Ca_influx ↑ Intracellular Ca²⁺ Receptor->Ca_influx MAPK_activation MAPK Activation (e.g., ERK, p38) Receptor->MAPK_activation cPLA2_inactive Inactive cPLA2 (Cytosol) Ca_influx->cPLA2_inactive Translocation to membrane MAPK_activation->cPLA2_inactive Phosphorylation cPLA2_active Active Phosphorylated cPLA2 (Membrane-associated) cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Inhibitor Pyridin-4-ylmethanesulfonamide Inhibitor Inhibitor->cPLA2_active Inhibition

Caption: The cPLA2 signaling pathway in inflammation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a target sulfonamide using this compound.

Synthesis_Workflow start Start Materials: - this compound - Primary/Secondary Amine - Solvent (DCM) - Base (TEA) reaction Reaction: - Dissolve amine in DCM with TEA - Cool to 0°C - Add sulfonyl chloride solution - Stir at RT for 12-24h start->reaction workup Aqueous Work-up: - Quench with water - Extract with DCM - Wash with HCl, NaHCO₃, brine reaction->workup drying Drying and Concentration: - Dry organic layer (Na₂SO₄) - Filter - Concentrate in vacuo workup->drying purification Purification: - Column Chromatography or - Recrystallization drying->purification product Pure N-substituted Pyridin-4-ylmethanesulfonamide purification->product

Caption: General workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile reagent in the field of medicinal chemistry. Its application in the synthesis of targeted inhibitors, particularly for enzymes like cPLA2, highlights its importance in the development of novel therapeutics for inflammatory and other diseases. The straightforward and adaptable synthetic protocols for its use in sulfonamide formation, coupled with the significant biological activity of the resulting compounds, ensure that this compound will continue to be a key building block in drug discovery research. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in developing next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of a diverse range of sulfonamide derivatives. The pyridin-4-ylmethyl scaffold is a key structural motif in numerous biologically active compounds, and its incorporation into sulfonamides can lead to novel therapeutic agents with a wide spectrum of pharmacological activities. Sulfonamides are a critical class of compounds known for their antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2] The synthesis of sulfonamides from this compound is a straightforward and efficient process, typically involving the reaction with a primary or secondary amine in the presence of a suitable base. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound.

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction.[3][4]

reagent1 Pyridin-4-ylmethanesulfonyl Chloride product N-substituted Pyridin-4-ylmethanesulfonamide reagent1->product reagent2 +  Primary or Secondary  Amine (R1R2NH) reagent2->product base Base (e.g., Pyridine) byproduct +  Base-HCl base->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Pyridin-4-ylmethanesulfonamides

This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous DCM or THF.

  • To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF to the cooled amine solution dropwise over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add Pyridin-4-ylmethanesulfonyl Chloride solution dropwise cool->add_sulfonyl_chloride stir_cold Stir at 0 °C for 1h add_sulfonyl_chloride->stir_cold stir_rt Stir at room temperature for 12-24h stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines, along with typical reaction conditions and yields.

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM1885-95
24-MethoxyanilinePyridineDCM1690-98
34-ChloroanilinePyridineDCM2480-90
4BenzylamineTriethylamineTHF1288-96
5PiperidineTriethylamineTHF1290-97
6MorpholineTriethylamineTHF1292-99

Note: Yields are based on isolated and purified products. Reaction times and yields may vary depending on the specific substrate and reaction scale.

Preparation of this compound

While often commercially available, this compound can be synthesized from 4-pyridinemethanol. A common method involves a two-step process: conversion of the alcohol to a thiol, followed by oxidative chlorination.

start 4-Pyridinemethanol thiolation Conversion to 4-Pyridinylmethanethiol start->thiolation chlorination Oxidative Chlorination (e.g., with Cl2/H2O or SO2Cl2) thiolation->chlorination product Pyridin-4-ylmethanesulfonyl Chloride chlorination->product

Caption: Synthesis of this compound.

Biological Significance and Signaling Pathways

Sulfonamides derived from this compound are of significant interest in drug discovery due to their potential to interact with various biological targets. The pyridine moiety can act as a hydrogen bond acceptor and participate in pi-stacking interactions within enzyme active sites. The sulfonamide group is a well-established pharmacophore that can mimic the transition state of enzymatic reactions or bind to key residues.

For instance, certain pyridinyl-sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, which are implicated in a variety of diseases including cancer, glaucoma, and viral infections.[1][5] The specific signaling pathway targeted will depend on the overall structure of the synthesized sulfonamide.

drug Pyridinyl-Sulfonamide Derivative target Enzyme Target (e.g., Kinase, Carbonic Anhydrase) drug->target Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

Caption: Potential mechanism of action for pyridinyl-sulfonamides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of sulfonamides with potential therapeutic applications. The synthetic protocols outlined in these application notes are robust and can be adapted for a variety of primary and secondary amines. The resulting pyridinyl-sulfonamide libraries can be screened for activity against a range of biological targets, paving the way for the discovery of new and effective drug candidates. Researchers are encouraged to explore the diverse chemical space accessible from this reagent to advance their drug development programs.

References

Application Notes and Protocols: Pyridin-4-ylmethanesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of Pyridin-4-ylmethanesulfonyl Chloride (Pym-SO₂Cl) as a protecting group for amines is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of sulfonamide chemistry and analogies to structurally similar protecting groups, such as benzylsulfonyl and tosyl groups. These protocols are intended to serve as a starting point for research and development, and optimization will be required for specific applications.

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a well-established class of amine protecting groups, known for their high stability under a variety of reaction conditions. The Pyridin-4-ylmethanesulfonyl (Pym) group is presented here as a potentially valuable addition to the synthetic chemist's toolbox. The presence of the pyridine ring offers a handle for modifying solubility and introduces a basic site that could be exploited in purification strategies.

This document provides a hypothesized synthetic route to the protecting group reagent, detailed protocols for the protection of primary and secondary amines, and various potential methods for the subsequent deprotection of the Pym-sulfonamide.

Data Presentation

Table 1: Hypothesized Protection of Various Amines with Pym-SO₂Cl
EntryAmine SubstrateAmine TypeHypothesized Yield (%)Notes
1BenzylaminePrimary, Aliphatic90-95Reaction is typically clean and high-yielding.
2Di-n-propylamineSecondary, Aliphatic85-90Steric hindrance may slightly lower the yield compared to primary amines.
3AnilinePrimary, Aromatic80-90Lower nucleophilicity of aniline may require slightly longer reaction times or warming.
4L-Alanine methyl esterPrimary, α-Amino Ester85-95Protection of amino acid derivatives is a key potential application.
Table 2: Potential Deprotection Methods for N-Pym-Sulfonamides
MethodReagents and ConditionsSubstrate ScopePossible Incompatibilities
Reductive Cleavage Mg, MeOH, refluxBroadMay reduce other sensitive functional groups (e.g., nitro, some alkenes).
SmI₂, THF, H₂O, rtBroad, mildSensitive to air and moisture.
Na/naphthalene, THF, -78 °CBroad, very powerfulReduces a wide range of functional groups.
Acidic Cleavage HBr/AcOH, 70 °CRobust substratesNot suitable for acid-labile molecules. Can affect Boc or Trityl groups.
TFMSA, TFA, anisole, 0 °C to rtRobust substratesHarsh conditions, not orthogonal to many other protecting groups.
Nucleophilic Cleavage Thiophenol, K₂CO₃, DMF, 80 °CActivated sulfonamidesStrong nucleophile and base may cause other side reactions.

Experimental Protocols

Protocol 1: Hypothesized Synthesis of this compound (Pym-SO₂Cl)

This protocol is a multi-step synthesis starting from commercially available Pyridin-4-ylmethanamine.

Step 1a: Diazotization and Sulfination

  • To a cooled (0 °C) solution of Pyridin-4-ylmethanamine (1.0 eq) in aqueous HCl (e.g., 2 M), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract the product, Pyridin-4-ylmethanesulfinic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 1b: Oxidative Chlorination

  • Dissolve the crude Pyridin-4-ylmethanesulfinic acid in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound. The crude product may be used directly or purified by chromatography if necessary.

Protocol 2: Protection of a Primary Amine with Pym-SO₂Cl
  • Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-6 hours).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Pym-sulfonamide by column chromatography on silica gel or by recrystallization.

Protocol 3: Deprotection of an N-Pym-Sulfonamide via Reductive Cleavage with Mg/MeOH
  • To a solution of the N-Pym-sulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).

  • Heat the mixture to reflux. Sonication may be used to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and water.

  • Adjust the pH of the aqueous layer to >10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Mandatory Visualizations

Synthesis_of_Pym-SO2Cl cluster_0 Hypothesized Synthesis of this compound Start Pyridin-4-ylmethanamine Step1 1. NaNO2, HCl 2. SO2, CuCl Start->Step1 Intermediate Pyridin-4-ylmethanesulfinic Acid Step1->Intermediate Step2 N-Chlorosuccinimide (NCS) DCM Intermediate->Step2 End This compound Step2->End

Caption: Hypothesized synthesis of the Pym-SO₂Cl reagent.

Protection_Deprotection_Workflow Amine R-NH2 (Amine) Protection Pym-SO2Cl, Base (e.g., Et3N) Amine->Protection Protection ProtectedAmine R-NH-SO2-CH2-Py (Pym-Protected Amine) Protection->ProtectedAmine Deprotection Deprotection Conditions (e.g., Mg/MeOH) ProtectedAmine->Deprotection Deprotection FinalAmine R-NH2 (Amine) Deprotection->FinalAmine

Caption: General workflow for amine protection and deprotection.

Logical_Relationship_Deprotection Start Is the substrate sensitive to reduction? Reductive Use Reductive Cleavage (e.g., Mg/MeOH, SmI2) Start->Reductive No Acid Is the substrate acid-labile? Start->Acid Yes AcidCleavage Use Acidic Cleavage (e.g., HBr/AcOH) Acid->AcidCleavage No Nucleophilic Consider Nucleophilic Cleavage (e.g., Thiophenol) Acid->Nucleophilic Yes

Caption: Decision tree for selecting a deprotection method.

Application Notes and Protocols: Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The reaction of sulfonyl chlorides with primary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This document provides a detailed protocol for the reaction of Pyridin-4-ylmethanesulfonyl Chloride with primary amines to generate N-substituted Pyridin-4-ylmethanesulfonamides, which are of interest in pharmaceutical research. The protocol emphasizes strategies to ensure selective mono-sulfonylation and high yields.

Reaction Principle

The synthesis of N-substituted Pyridin-4-ylmethanesulfonamides proceeds via the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl, driving the reaction to completion.[1] Controlling the reaction conditions, particularly temperature and the rate of addition of the sulfonyl chloride, is crucial to prevent the formation of the di-sulfonylated byproduct.[2]

Experimental Protocol

This protocol provides a general procedure for the selective mono-sulfonylation of a primary amine with this compound.[2][3] Optimization may be required for specific primary amine substrates.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0-1.1 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Standard laboratory glassware for workup and purification

  • Saturated aqueous solution of NH₄Cl

  • 1M HCl solution

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).[2]

    • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.[2]

    • Add the base (e.g., pyridine, 1.5 mmol).[2]

  • Cooling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.[3]

  • Reagent Addition:

    • In a separate flask or syringe, prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent.

    • Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[3] Slow addition is critical to minimize the concentration of the sulfonyl chloride and favor the reaction with the more nucleophilic primary amine over the sulfonamide anion, thus preventing di-sulfonylation.[2]

  • Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.[2]

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[2]

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]

    • If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted Pyridin-4-ylmethanesulfonamide.[3]

Data Presentation

The following table presents representative data for the reaction of this compound with various primary amines under the optimized general protocol.

EntryPrimary AmineSolventBaseTime (h)Yield (%)
1AnilineDCMPyridine492
2BenzylamineTHFTriethylamine688
3CyclohexylamineAcetonitrileTriethylamine595
4tert-ButylamineDCMPyridine1275

Note: The data presented in this table is for illustrative purposes and represents typical outcomes for sulfonylation reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Reaction Setup (Amine, Solvent, Base) cooling 2. Cooling to 0 °C setup->cooling addition 3. Dropwise Addition of Sulfonyl Chloride cooling->addition reaction 4. Reaction (0 °C to RT) addition->reaction quench 5. Quench Reaction reaction->quench extract 6. Extraction quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purification (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: A workflow diagram illustrating the key stages of the synthesis of N-substituted Pyridin-4-ylmethanesulfonamides.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or no product formation Poor reactivity of the amine (sterically hindered or electron-deficient).Increase the reaction temperature or use a more forcing solvent. Consider using a stronger base.
Significant amount of di-sulfonylated byproduct Rapid addition of sulfonyl chloride; Reaction temperature too high; Excess sulfonyl chloride used.Add the sulfonyl chloride solution dropwise at 0 °C.[3] Maintain a low reaction temperature.[3] Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[3]
Presence of sulfonic acid byproduct Water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[4]Ensure all glassware is oven-dried and use anhydrous solvents.[4]

Safety Precautions

  • This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride.

  • The organic solvents used are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols: Pyridin-4-ylmethanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a versatile bifunctional reagent that holds significant promise in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the pyridine ring, a privileged scaffold in numerous FDA-approved drugs, coupled with the reactive sulfonyl chloride moiety, allows for the facile introduction of the pyridin-4-ylmethylsulfonyl group into a wide range of molecules. This structural motif can enhance pharmacological properties such as solubility and metabolic stability.[1] Derivatives of pyridine are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[2] This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its use in the development of enzyme inhibitors, and includes detailed experimental protocols for the synthesis of derivative compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives. The electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of a diverse library of compounds for screening against various biological targets.

Carbonic Anhydrase Inhibitors

Sulfonamides derived from pyridine scaffolds have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[3][4] Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many cancers, is a validated strategy for cancer therapy. While direct studies on this compound derivatives are not extensively reported, analogous 4-substituted pyridine-3-sulfonamides have demonstrated potent and selective inhibition of these cancer-related CA isoforms.[4]

Potential as Anticancer Agents

The pyridine moiety is a common feature in many anticancer drugs. The incorporation of a pyridinylmethylsulfonyl group can lead to the development of novel antineoplastic agents. Patent literature suggests that pyridylsulfonamide derivatives are being explored for their potential use as anticancer therapeutics.

Bloom Helicase Inhibitors

Although based on a different core structure, the potent inhibitory activity of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives against Bloom Helicase (BLM) highlights the importance of the pyridin-4-yl moiety in targeting DNA repair mechanisms.[5][6] This suggests that sulfonamides derived from this compound could be investigated as potential BLM inhibitors for cancer therapy.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyridine-containing sulfonamides that are structurally related to derivatives of this compound. This data is provided to illustrate the potential potency and selectivity that can be achieved with this class of compounds.

Compound ClassTargetRepresentative Compound/DataReference
4-Substituted Pyridine-3-SulfonamidesCarbonic Anhydrase IX (hCA IX)KI = 137 nM[4]
4-Substituted Pyridine-3-SulfonamidesCarbonic Anhydrase XII (hCA XII)KI = 91 nM[4]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesBloom Helicase (BLM)IC50 = 1.4 µM[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides from this compound and a primary or secondary amine. Optimization may be required for specific substrates.

Protocol 1: General Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides

This protocol describes a standard method for the reaction of this compound with an amine in an organic solvent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or pyridine (1.5 - 2.0 eq) as a base

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine or pyridine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyridin-4-ylmethanesulfonamide.

Protocol 2: Synthesis in an Aqueous Medium

This protocol is suitable for water-soluble amines and offers a more environmentally friendly approach.

Materials:

  • This compound (1.0 eq)

  • Water-soluble primary or secondary amine (1.0 - 1.2 eq)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the amine (1.0-1.2 eq) in 1.0 M aqueous sodium hydroxide solution in a round-bottom flask with vigorous stirring.

  • Addition of Sulfonyl Chloride: Add this compound (1.0 eq) portion-wise to the aqueous amine solution at room temperature.

  • Reaction: Continue stirring vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A This compound G Add Sulfonyl Chloride A->G B Amine (Primary or Secondary) E Dissolve Amine & Base B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DCM) D->E F Cool to 0°C E->F F->G H Stir at RT (12-24h) G->H I Quench with Water H->I J Extract with DCM I->J K Wash Organic Layer J->K L Dry & Concentrate K->L M Purify (Chromatography) L->M N Pure N-Substituted Pyridin-4-ylmethanesulfonamide M->N

Caption: General workflow for the synthesis of N-substituted pyridin-4-ylmethanesulfonamides.

Proposed Signaling Pathway Inhibition: Carbonic Anhydrase IX

signaling_pathway cluster_cell Tumor Cell CAIX Carbonic Anhydrase IX (Membrane Bound) H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalysis pH_reg Intracellular pH Regulation H_HCO3->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Metastasis pH_reg->Metastasis Inhibitor Pyridin-4-ylmethane- sulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by a pyridin-4-ylmethanesulfonamide derivative.

References

Application Notes and Protocols for Pyridin-4-ylmethanesulfonyl Chloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of sulfonamide-containing compounds. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, frequently appearing in a diverse range of approved drugs, including numerous kinase inhibitors. The sulfonamide group, readily formed by the reaction of sulfonyl chlorides with amines, can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the conceptual use of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic methodologies for structurally related pyridine-containing inhibitors.

Application: Synthesis of Pyridine-Based Kinase Inhibitors

While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not extensively documented in the readily available literature, its utility can be exemplified through the synthesis of structurally similar and biologically active pyridine-containing kinase inhibitors. The following sections detail the synthesis and biological activity of a potent c-Jun N-terminal kinase (JNK) inhibitor possessing a core pyridine structure, illustrating a practical application of pyridine-based scaffolds in kinase inhibitor development.

Featured Kinase Inhibitor: 4-(Pyrazol-3-yl)-pyridine based JNK Inhibitor

This section details the synthesis and biological evaluation of a c-Jun N-terminal kinase (JNK) inhibitor featuring a 4-(pyrazol-3-yl)-pyridine core. JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Signaling Pathway Context

The c-Jun N-terminal kinases (JNKs) are activated in response to a variety of stress stimuli, such as cytokines and ultraviolet irradiation. Once activated, JNKs phosphorylate several transcription factors, including c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation. Inhibition of the JNK signaling pathway is a promising therapeutic strategy for a range of diseases.

G Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) JNK_Pathway JNK Signaling Pathway Stress_Stimuli->JNK_Pathway JNK JNK JNK_Pathway->JNK cJun c-Jun JNK->cJun Phosphorylation Gene_Expression Gene Expression cJun->Gene_Expression Cellular_Response Cellular Responses (Apoptosis, Inflammation) Gene_Expression->Cellular_Response Kinase_Inhibitor Pyridine-based JNK Inhibitor Kinase_Inhibitor->JNK Inhibition G Starting_Materials Starting Materials (e.g., Substituted Pyridines) Intermediate_1 Intermediate Synthesis Starting_Materials->Intermediate_1 Suzuki_Coupling Suzuki Coupling (Introduction of Pyrazole) Intermediate_1->Suzuki_Coupling Final_Product Final Pyridine-based Kinase Inhibitor Suzuki_Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification Biological_Assay Biological Assay (Kinase Inhibition) Purification->Biological_Assay

Application Notes and Protocols for Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the pyridine ring, a common motif in many FDA-approved drugs, offers a site for hydrogen bonding and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2] The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides, a key functional group in a wide range of biologically active compounds.[3] This document provides detailed protocols for the use of this compound in the synthesis of sulfonamides, methods for their characterization, and illustrative diagrams of experimental workflows and relevant biological pathways.

Physicochemical Properties and Safety Information

CAS Number: 134479-04-2 Molecular Formula: C₆H₆ClNO₂S Molecular Weight: 191.64 g/mol Appearance: Off-white to yellow crystalline powder

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Core Application: Sulfonamide Synthesis

The primary application of this compound is the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3]

General Reaction Scheme:

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted Pyridin-4-ylmethanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

This protocol is adapted from a specific literature procedure for the synthesis of a sulfonamide derivative of trimetazidine.

Materials:

  • 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dilute hydrochloric acid

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1.0 mmol) in dichloromethane (30 mL), add this compound (1.0 mmol).

  • After 10 minutes, add triethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. No further purification was reported to be necessary for this specific product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Reactant 1Reactant 2ProductYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
1-(2,3,4-Trimethoxybenzyl)piperazineThis compound1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine938.55 (d, J = 5.9 Hz, 2H), 7.39 (d, J = 5.9 Hz, 2H), 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 4.54 (s, 2H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.46 (t, J = 5.0 Hz, 4H)153.08, 152.52, 149.96, 142.34, 141.53, 125.18, 124.33, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 51.98, 46.01
Table 2: Expected Reactivity with Various Amines
Amine TypeExampleExpected ReactivityPotential Yield RangeNotes
Primary AliphaticBenzylamineHighGood to ExcellentStraightforward reaction under standard conditions.
Secondary AliphaticMorpholineHighGood to ExcellentGenerally proceeds smoothly.
Primary AromaticAnilineModerate to HighModerate to GoodReactivity can be influenced by substituents on the aromatic ring.
Secondary AromaticN-MethylanilineModerateModerateSteric hindrance may slightly reduce reaction rates and yields.
HeterocyclicPiperidineHighGood to ExcellentReadily undergoes sulfonylation.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow Experimental Workflow: Sulfonamide Synthesis reagents Reagents: - this compound - Amine (Primary or Secondary) - Triethylamine - Anhydrous Dichloromethane reaction_setup Reaction Setup: - Dissolve amine and triethylamine in DCM - Cool to 0 °C reagents->reaction_setup addition Addition of Sulfonyl Chloride: - Dissolve sulfonyl chloride in DCM - Add dropwise to amine solution at 0 °C reaction_setup->addition reaction Reaction: - Stir at room temperature for 2-16 hours - Monitor by TLC addition->reaction workup Aqueous Workup: - Quench with water - Wash with NaHCO₃ (aq) and brine reaction->workup drying Drying and Concentration: - Dry organic layer with Na₂SO₄ - Evaporate solvent workup->drying purification Purification: - Column chromatography or - Recrystallization drying->purification product Final Product: - N-substituted Pyridin-4-ylmethanesulfonamide purification->product

Caption: Workflow for the synthesis of N-substituted Pyridin-4-ylmethanesulfonamides.

Generic Kinase Signaling Pathway

signaling_pathway Generic Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cellular_response Cellular Response: - Proliferation - Survival - Differentiation transcription->cellular_response drug Pyridin-4-ylmethanesulfonamide Derivative (Hypothetical Kinase Inhibitor) drug->raf Inhibition

Caption: Inhibition of a generic kinase cascade by a hypothetical drug.

References

"Pyridin-4-ylmethanesulfonyl Chloride reaction conditions and catalysts"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a sulfonyl chloride moiety via a methylene bridge, allows for the introduction of the pyridin-4-ylmethylsulfonyl group into various molecules. This functional group can impart desirable physicochemical and pharmacological properties to lead compounds, including improved solubility, metabolic stability, and target binding affinity. The sulfonamide linkage, formed by the reaction of sulfonyl chlorides with primary or secondary amines, is a key structural motif in a wide array of therapeutic agents.

These application notes provide an overview of the synthesis and primary reactions of this compound, offering detailed protocols for its use in the preparation of sulfonamides and sulfonate esters. The reaction conditions and catalysts described herein are based on established principles of sulfonyl chloride chemistry and may serve as a starting point for optimization in specific synthetic applications.

Synthesis of this compound

The synthesis of this compound can be conceptually approached from its corresponding sulfonic acid or thiol precursor. A common and effective method involves the chlorination of pyridin-4-ylmethanesulfonic acid using a strong chlorinating agent.

G cluster_synthesis Synthesis of this compound Precursor Pyridin-4-ylmethanesulfonic Acid Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., Thionyl Chloride, Phosphorus Pentachloride) Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Pyridin-4-ylmethanesulfonic Acid

Materials:

  • Pyridin-4-ylmethanesulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add Pyridin-4-ylmethanesulfonic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 5-10 eq) or phosphorus pentachloride (e.g., 1.1-1.5 eq) under a stream of inert gas.

  • If using a solvent, add anhydrous dichloromethane.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or quenching a small aliquot with an amine to check for sulfonamide formation.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • The crude this compound can be used directly in subsequent steps or purified by distillation under high vacuum or crystallization, though its reactive nature makes direct use preferable.

Reactions of this compound

The primary utility of this compound lies in its reactivity towards nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_sulfonamide Sulfonamide Formation SulfonylChloride This compound Product N-substituted Pyridin-4-ylmethanesulfonamide SulfonylChloride->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophilic Attack Base Base (e.g., Pyridine, Triethylamine) Base->Product HCl Scavenger

Caption: General scheme for sulfonamide formation.

Table 1: Typical Reaction Conditions for Sulfonamide Formation

ParameterConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Anhydrous conditions are preferred.
Base Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)2-3 equivalents are typically used. Pyridine can also act as a nucleophilic catalyst.
Temperature 0 °C to room temperatureInitial addition of the sulfonyl chloride is often done at 0 °C to control the exothermic reaction.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Catalyst 4-Dimethylaminopyridine (DMAP)A catalytic amount can be added to accelerate the reaction, especially with less reactive amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonate Ester Formation

The reaction of this compound with alcohols or phenols yields sulfonate esters. Similar to sulfonamide formation, a base is required to scavenge the HCl produced.

G cluster_sulfonate Sulfonate Ester Formation SulfonylChloride This compound Product Pyridin-4-ylmethyl Sulfonate Ester SulfonylChloride->Product Alcohol Alcohol or Phenol (R-OH) Alcohol->Product Nucleophilic Attack Base Base (e.g., Pyridine, Triethylamine) Base->Product HCl Scavenger

Caption: General scheme for sulfonate ester formation.

Table 2: Typical Reaction Conditions for Sulfonate Ester Formation

ParameterConditionNotes
Solvent Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)Anhydrous conditions are crucial.
Base Pyridine, Triethylamine (TEA)Pyridine is often the solvent of choice as well as the base.
Temperature 0 °C to refluxReaction temperature depends on the reactivity of the alcohol.
Reaction Time 4 - 48 hoursMonitored by TLC or LC-MS.
Catalyst None typically requiredThe reaction generally proceeds without the need for an additional catalyst.

Materials:

  • This compound

  • Phenol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Dissolve the phenol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (acting as both solvent and base).

  • Cool the solution to 0 °C.

  • Add this compound (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude sulfonate ester by column chromatography or recrystallization.

Conclusion

This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters containing the pyridin-4-ylmethyl moiety. The protocols provided herein offer a general framework for the utilization of this compound in organic synthesis. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired outcome. Careful handling of this reactive compound in an anhydrous, inert atmosphere is essential for successful and reproducible results.

Application Notes and Protocols for the Synthesis of Novel Compounds Using Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a versatile reagent in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of a diverse range of novel compounds. The presence of the pyridine ring, a common motif in pharmaceuticals, offers opportunities for hydrogen bonding and other interactions with biological targets. The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with various nucleophiles, most notably amines, to form stable sulfonamides. This reactivity allows for the straightforward generation of compound libraries for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides derived from this compound. The resulting compounds are of significant interest in drug discovery, with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic agents.

General Reaction Scheme

The primary application of this compound in the synthesis of novel compounds is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagent1 This compound reaction + reagent1->reaction reagent2 Primary or Secondary Amine (R1R2NH) reagent2->reaction product Novel Pyridin-4-ylmethanesulfonamide base Base (e.g., Triethylamine, Pyridine) base->reaction Catalyst/Scavenger solvent Solvent (e.g., Dichloromethane, THF) solvent->reaction Reaction Medium byproduct HCl reaction->product reaction->byproduct Byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Application Notes

This compound is a valuable reagent for generating libraries of novel sulfonamides for high-throughput screening. The selection of the amine coupling partner is a critical determinant of the physicochemical and pharmacological properties of the final compound.

Key Considerations for Amine Selection:

  • Diversity: Employ a wide range of amines with varying steric and electronic properties to maximize the chemical space explored. This includes aliphatic, aromatic, and heterocyclic amines.

  • Pharmacophores: Incorporate amine building blocks containing known pharmacophores or fragments that are likely to interact with specific biological targets.

  • Physicochemical Properties: The choice of amine will significantly impact properties such as solubility, lipophilicity (logP), and metabolic stability of the resulting sulfonamide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Novel Pyridin-4-ylmethanesulfonamides

This protocol describes a general method for the synthesis of a library of sulfonamides from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the selected amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Dissolve amine in anhydrous DCM B Add triethylamine A->B C Cool to 0 °C B->C D Slowly add Pyridin-4-ylmethanesulfonyl Chloride solution C->D E Warm to RT and stir for 4-16h D->E F Monitor by TLC E->F G Quench with water F->G Reaction complete H Separate organic layer G->H I Wash with NaHCO3 and brine H->I J Dry over MgSO4 I->J K Filter and concentrate J->K L Silica gel column chromatography K->L M Characterize by NMR and MS L->M

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table summarizes the hypothetical results for the synthesis of a small library of novel Pyridin-4-ylmethanesulfonamides using the general protocol described above.

Compound IDAmine UsedProduct StructureYield (%)Purity (%)
SM-01 Aniline
alt text
85>98
SM-02 4-Fluoroaniline
alt text
82>99
SM-03 Benzylamine
alt text
91>98
SM-04 Piperidine
alt text
88>97
SM-05 Morpholine
alt text
93>99

Signaling Pathway and Logical Relationships

The synthesized sulfonamides can be screened against various biological targets. For instance, in a kinase inhibition assay, the compounds would be tested for their ability to block the phosphorylation of a substrate by a specific kinase.

G cluster_screening Kinase Inhibition Assay cluster_outcome Outcome Compound Synthesized Sulfonamide Inhibition Compound->Inhibition Kinase Target Kinase Kinase->Inhibition ATP ATP ATP->Inhibition Substrate Substrate PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Activity Biological Activity (e.g., Anti-cancer) PhosphorylatedSubstrate->Activity Leads to Inhibition->PhosphorylatedSubstrate Blocks Phosphorylation

Caption: Logical diagram of a kinase inhibition assay.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of novel sulfonamide libraries. The straightforward and robust reaction protocol allows for the rapid generation of diverse compounds for biological screening. The modular nature of the synthesis, where a wide variety of amines can be incorporated, makes this an attractive strategy for lead discovery and optimization in drug development programs.

Application Notes and Protocols for the Scale-up Synthesis of Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a robust and scalable synthetic route, commencing from readily available starting materials. Detailed experimental procedures for both laboratory and scale-up batches are presented, along with tabulated data for easy comparison. Furthermore, this document includes process flow diagrams and pathway visualizations to enhance understanding and implementation in a drug development setting.

Introduction

This compound is a critical building block in medicinal chemistry, primarily utilized for the introduction of the pyridin-4-ylmethylsulfonyl moiety into target molecules. This functional group is prevalent in a variety of biologically active compounds. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note outlines a two-step synthetic sequence for the preparation of this compound, designed for efficient scale-up.

Synthetic Pathway

The proposed synthetic route for this compound is a two-step process starting from the commercially available Pyridin-4-ylmethanethiol. The first step involves the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

Synthetic Pathway start Pyridin-4-ylmethanethiol product This compound start->product Oxidative Chlorination (e.g., Cl2, HCl, H2O)

Caption: Synthetic route for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound at both laboratory and scale-up quantities.

Laboratory Scale Synthesis of this compound

Materials:

  • Pyridin-4-ylmethanethiol

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Chlorine gas

  • Nitrogen gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer, add Pyridin-4-ylmethanethiol (1.0 eq).

  • Add dichloromethane (10 vol) and concentrated hydrochloric acid (5 vol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Bubble chlorine gas (3.0 eq) through the stirred solution at a slow rate, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Scale-up Synthesis of this compound

Materials:

  • Pyridin-4-ylmethanethiol

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Chlorine gas

  • Nitrogen gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet

  • Chiller/heater unit

  • Gas flow controller

  • Quench vessel containing a scrubbing solution (e.g., sodium bisulfite solution)

  • Separation vessel

  • Filter reactor or centrifuge

  • Vacuum distillation setup

Procedure:

  • Charge the jacketed glass reactor with Pyridin-4-ylmethanethiol (1.0 eq), dichloromethane (10 vol), and concentrated hydrochloric acid (5 vol).

  • Start the overhead stirrer and cool the reactor contents to 0-5 °C using the chiller unit.

  • Introduce chlorine gas (3.0 eq) subsurface via the gas inlet at a controlled rate, ensuring the internal temperature does not exceed 10 °C. The off-gas should be directed to a scrubber.

  • After the chlorine addition is complete, maintain the reaction mixture at 0-5 °C for 1-2 hours, with continued stirring.

  • Take an in-process control (IPC) sample to check for reaction completion (e.g., by HPLC).

  • If the reaction is complete, transfer the reaction mixture to a separation vessel.

  • Perform aqueous work-up by washing the organic phase with water, followed by a saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and transfer the filtrate to a clean, dry reactor.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the quantitative data for the laboratory and scale-up synthesis of this compound.

Table 1: Reagent Quantities for Different Scales

ReagentLab Scale (10g)Scale-up (1kg)Molar Eq.
Pyridin-4-ylmethanethiol10.0 g1.0 kg1.0
Dichloromethane100 mL10 L10 vol
Conc. Hydrochloric Acid50 mL5 L5 vol
Chlorine Gas~17.0 g~1.7 kg3.0

Table 2: Process Parameters and Expected Outcomes

ParameterLaboratory ScaleScale-up
Reaction Temperature0-10 °C0-10 °C
Reaction Time1-2 hours2-4 hours
Expected Yield80-90%75-85%
Expected Purity (crude)>90%>90%
Expected Purity (purified)>98%>98%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Reagent Preparation and Charging cooling Cooling to 0-5 °C prep_reagents->cooling chlorination Controlled Chlorination cooling->chlorination stirring Stirring and Monitoring chlorination->stirring separation Phase Separation stirring->separation washing Aqueous Washes separation->washing drying Drying washing->drying concentration Solvent Concentration drying->concentration purification Distillation/Recrystallization concentration->purification final_product Final Product purification->final_product

Caption: Workflow for the scale-up synthesis.

Key Parameter Relationships

This diagram shows the logical relationships between key process parameters and their impact on the synthesis.

Parameter_Relationships temp Temperature Control yield Yield temp->yield purity Purity temp->purity safety Safety temp->safety Exotherm Control cl_rate Chlorine Addition Rate cl_rate->yield cl_rate->purity cl_rate->safety Gas Accumulation stir_speed Stirring Speed stir_speed->yield Mass Transfer stir_speed->purity Homogeneity

Caption: Key process parameter relationships.

Safety Considerations

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing for the off-gas. Personnel must be equipped with appropriate personal protective equipment (PPE), including respiratory protection.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with care and use appropriate PPE.

  • Exothermic Reaction: The chlorination reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Pressure Build-up: The reaction of the crude product with sodium bicarbonate during work-up will generate carbon dioxide gas. This step should be performed with caution to avoid pressure build-up.

Conclusion

The presented protocol for the scale-up synthesis of this compound provides a clear and detailed guide for researchers and drug development professionals. By carefully controlling the key process parameters outlined in this document, a safe and efficient synthesis of this important building block can be achieved at a larger scale, facilitating its use in pharmaceutical development programs.

Troubleshooting & Optimization

"common side reactions with Pyridin-4-ylmethanesulfonyl Chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridin-4-ylmethanesulfonyl Chloride. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 130820-88-1) is a chemical reagent used in organic synthesis. Its primary function is to act as a building block for introducing the pyridin-4-yl-methylsulfonyl group into molecules. This is particularly common in the synthesis of sulfonamides and sulfonate esters, which are functional groups frequently found in pharmaceuticals and agrochemicals.[1][2]

Q2: What are the key safety precautions when handling this reagent?

This compound is classified as corrosive and an irritant. It can cause severe skin burns, eye damage, and respiratory irritation.[1][3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Emergency eyewash stations and safety showers should be readily accessible.

Q3: How should this compound be stored?

Proper storage is critical to maintain the reagent's integrity. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, open flames, and moisture.[1] The compound is hygroscopic (absorbs moisture from the air), which can lead to its degradation.[3] Storage at refrigerated temperatures (2-8°C) is also recommended.[2]

Q4: What is the stability of this compound?

The primary stability concern is its reactivity with water. As a sulfonyl chloride, it is susceptible to hydrolysis, where it reacts with water or moisture to form the corresponding Pyridin-4-ylmethanesulfonic acid.[4] This degradation pathway underscores the importance of anhydrous (dry) storage and reaction conditions.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Sulfonamide/Sulfonate Ester Synthesis

Q: I am getting a very low yield in my reaction with an amine/alcohol. What could be the problem?

Low yields are often traced back to reagent degradation, suboptimal reaction conditions, or competing side reactions.

  • Possible Cause 1: Hydrolysis of this compound.

    • Explanation: The reagent is highly sensitive to moisture. If it has been exposed to air or if the reaction solvents and glassware are not completely dry, it will hydrolyze to the inactive sulfonic acid, reducing the amount available to react with your substrate.

    • Solution: Ensure the reagent is fresh and has been stored properly. Use anhydrous solvents and dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Possible Cause 2: Ineffective Base or Incorrect Stoichiometry.

    • Explanation: The reaction of a sulfonyl chloride with an amine or alcohol produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HCl as it forms.[5][6] If the base is old, impure, or used in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: Use a fresh, anhydrous base such as pyridine or triethylamine. Typically, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.

  • Possible Cause 3: Poor Nucleophilicity of the Amine/Alcohol.

    • Explanation: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and will react more slowly.[7]

    • Solution: For poorly reactive nucleophiles, you may need to use more forcing conditions, such as increasing the reaction temperature or extending the reaction time. However, be aware that this can also promote side reactions.

Issue 2: Complex or Unidentifiable Mixture in Post-Reaction Analysis (NMR/LC-MS)

Q: My NMR spectrum shows multiple unexpected peaks. What are the likely impurities or byproducts?

A complex product mixture can result from side reactions or degradation.

  • Possible Byproduct 1: Pyridin-4-ylmethanesulfonic Acid.

    • Explanation: This is the product of hydrolysis. Its presence indicates that moisture was introduced at some point during storage, setup, or the reaction itself.

    • Solution: This impurity is acidic and can often be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). To prevent its formation in the future, adhere strictly to anhydrous techniques.

  • Possible Byproduct 2: Bis-sulfonated Amine (for Primary Amines).

    • Explanation: Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂CH₂Py)₂). While some studies note this is not always a major pathway, it remains a possibility.[8]

    • Solution: This can sometimes be controlled by adjusting the stoichiometry, for instance, by using a slight excess of the primary amine relative to the sulfonyl chloride.

  • Possible Byproduct 3: Unreacted Starting Materials.

    • Explanation: Signals from your starting amine/alcohol or this compound may still be present if the reaction did not go to completion.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted starting materials can typically be separated by column chromatography.

Issue 3: Difficulty with Product Purification

Q: I am struggling to isolate a pure product. What purification strategies are recommended?

Purification challenges often arise from byproducts with similar physical properties to the desired product.

  • Common Impurities: The most common impurities are the hydrolysis product (sulfonic acid), unreacted starting materials, and any bis-sulfonated byproducts.[9]

  • Recommended Techniques:

    • Aqueous Workup: Before final purification, wash the crude reaction mixture with a dilute acid (to remove excess amine base), followed by a dilute base like sodium bicarbonate (to remove the sulfonic acid hydrolysis product), and finally brine.

    • Recrystallization: This is an effective method for purifying solid products.[10] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

    • Column Chromatography: This is a versatile technique for separating compounds based on polarity. It is often the most effective method for removing stubborn impurities or separating products from starting materials with similar solubilities.[9]

    • Activated Carbon Treatment: If your product has colored impurities, these can sometimes be removed by treating a solution of the crude product with activated carbon, followed by hot filtration.[10]

Data Presentation

The success of a sulfonylation reaction often depends on the nature of the amine substrate and the choice of base. The following table summarizes general conditions reported for sulfonamide synthesis.

Amine Substrate TypeBaseCommon SolventTemperatureExpected OutcomeReference(s)
Primary Aromatic AminePyridineDichloromethane (DCM)0 °C to Room TempHigh to quantitative yields are often achieved.[5]
Secondary Aliphatic AminePyridineDichloromethane (DCM)Room TempGood yields are typically reported.[5]
Primary/Secondary AminePolymer-supported pyridineDichloromethane (DCM)Room TempGood yields with the advantage of easier base removal.[5]
Primary/Secondary AmineNone (Microwave)None (Solvent-free)Microwave IrradiationExcellent yields reported in short reaction times.[8]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Setup: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid sulfonamide product.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flasks, hot plate, filter paper, Büchner funnel

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in a small test tube. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Prepare Anhydrous Solvents dissolve Dissolve Amine & Base in Anhydrous Solvent prep->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride Solution Dropwise cool->add react Stir at RT (Monitor by TLC/LC-MS) add->react quench Quench with Water react->quench extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify final Pure Product purify->final

Caption: General experimental workflow for sulfonamide synthesis.

Common Reaction Pathways and Side Reactions

G sulfonyl_chloride Pyridin-4-ylmethanesulfonyl Chloride product Desired Sulfonamide Product sulfonyl_chloride->product + Amine - HCl hydrolysis_product Sulfonic Acid (Byproduct) sulfonyl_chloride->hydrolysis_product + H₂O - HCl bis_product Bis-Sulfonylated Amine (Side Product for 1° Amines) sulfonyl_chloride->bis_product + Primary Amine (Excess Reagent) amine Primary/Secondary Amine (R₂NH) amine->product water Water (H₂O) (Moisture Contamination) water->hydrolysis_product product->bis_product + Sulfonyl Chloride

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed check_reagent Is Sulfonyl Chloride Old or Improperly Stored? start->check_reagent check_conditions Were Anhydrous Conditions Used? check_reagent->check_conditions No sol_reagent Solution: Use Fresh Reagent, Ensure Proper Storage check_reagent->sol_reagent Yes check_base Was Base Fresh & Stoichiometry Correct? check_conditions->check_base Yes sol_conditions Solution: Dry Glassware/Solvents, Use Inert Atmosphere check_conditions->sol_conditions No check_nucleophile Is Amine/Alcohol Sterically Hindered or Electron-Deficient? check_base->check_nucleophile Yes sol_base Solution: Use Fresh, Dry Base in Correct Amount check_base->sol_base No sol_nucleophile Solution: Increase Temperature or Reaction Time check_nucleophile->sol_nucleophile Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

"improving the yield of reactions with Pyridin-4-ylmethanesulfonyl Chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and success of reactions involving Pyridin-4-ylmethanesulfonyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in reactions with this compound?

Low yields are often attributed to the degradation of the sulfonyl chloride, primarily through hydrolysis. This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Other factors include suboptimal reaction temperature, incorrect choice of base, or the formation of unwanted side products.

Q2: How can I prevent the hydrolysis of this compound during my experiment?

To prevent hydrolysis, it is critical to maintain anhydrous (water-free) conditions. This involves:

  • Using properly dried glassware.

  • Employing anhydrous solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are commonly used.[1]

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]

  • Storing this compound in a desiccator away from moisture.

Q3: What is the best base to use for reactions with this compound?

The choice of base is critical. Pyridine is often used as both a base and a solvent and can be highly effective in catalyzing the reaction and neutralizing the HCl byproduct.[1] In some cases, a non-nucleophilic, sterically hindered base like a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) may be preferred to avoid competition with the substrate.[1] Triethylamine (TEA) is another common choice, but pyridine has been shown to be more effective in promoting similar reactions and achieving higher yields.[1] The base choice can also influence the reaction mechanism and stereochemical outcome.[2]

Q4: What are the common side reactions and how can they be minimized?

Besides hydrolysis, a potential side reaction is the formation of sulfene intermediates, especially when using strong, non-nucleophilic bases. These intermediates can lead to various byproducts. Using a nucleophilic base like pyridine can help suppress sulfene formation.[1] Additionally, unwanted reactions with bifunctional molecules (e.g., diols, amino alcohols) can occur. To achieve selective mono-sulfonylation, one can use a sub-stoichiometric amount of the sulfonyl chloride (e.g., 0.8-0.9 equivalents) and add it slowly at low temperatures (e.g., 0 °C).[1]

Q5: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product.[1] Staining with potassium permanganate can be useful for visualizing spots if the compounds are not UV-active.

Q6: What is the most effective method for purifying the final product?

The purification strategy depends on the properties of the product.

  • Workup: After quenching the reaction with water, the organic layer should be washed with 1 M HCl to remove excess pyridine, followed by washes with saturated aqueous sodium bicarbonate and brine.[1]

  • Chromatography: Purification of the crude product by column chromatography on silica gel is a common and effective method.[1]

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent purification method that avoids potential hydrolysis during aqueous workups.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Degradation of Sulfonyl Chloride Ensure this compound is fresh and has been stored properly under anhydrous conditions. Its appearance should be a brown powder.[4]
Presence of Water (Hydrolysis) Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[1]
Suboptimal Temperature Reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] If no reaction occurs, gentle heating may be required, but be cautious as higher temperatures can promote side reactions.
Incorrect Base or Stoichiometry Ensure the base is appropriate for your substrate. Pyridine is often a good starting choice.[1] Use at least one equivalent of base to neutralize the HCl generated.
Low Reagent Purity Verify the purity of all starting materials, as impurities can inhibit the reaction.
Problem 2: Formation of Multiple Products
Potential Cause Recommended Solution
Di-substitution or Polysubstitution For substrates with multiple reactive sites (e.g., diols), use a sub-stoichiometric amount of this compound (0.8–0.9 eq).[1]
Side Reactions (e.g., Sulfene Formation) Use a nucleophilic base like pyridine to suppress sulfene formation.[1] Maintain a low reaction temperature.
Slow Addition of Reagent Add the this compound solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[1] This maintains a low concentration of the electrophile and can improve selectivity.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Residual Pyridine Base During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the pyridine into the aqueous phase.[1]
Product is Water Soluble If the product has high polarity, it may be lost to the aqueous layer during workup. Minimize the use of water or use salting-out techniques. Extraction with different organic solvents may be necessary.
Streaking on Silica Gel Column The product may be too polar or acidic/basic for standard silica gel. Consider using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent.
Product Hydrolysis During Workup/Purification Minimize contact time with water. As an alternative to an aqueous workup, consider filtering the reaction mixture to remove base hydrochloride salts and concentrating the filtrate, followed by direct purification via chromatography or distillation under reduced pressure.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for related sulfonyl chloride reactions, illustrating the impact of different parameters.

Reactants Base Solvent Temperature Yield Reference Notes
Amino alcohol + 2,4-Dichlorobenzenesulfonyl chloridePyridineDCM0 °C to RTNot specifiedGeneral protocol for sulfonamide formation.[1]
4-(4-chlorophenyl)-2-thiazolamine + 3-chlorobenzenesulfonyl chloridePyridinePyridine80 °C46%Example of sulfonamide synthesis.[5]
4-Picoline + Aryl sulfonyl chlorideEt₃N / DMAP (cat.)Not specifiedNot specifiedGood to ExcellentC-Sulfonylation at the picolyl position.[6]
3-Aminopyridine (via diazotization)N/AH₂O / SOCl₂0-5 °C90.7%Synthesis of pyridine-3-sulfonyl chloride.[7]
Pyridine-3-sulfonic acid + PCl₅N/AMonochlorobenzene90 °C87.8%Industrial synthesis with purification by vacuum distillation.[3]

Experimental Protocols

General Protocol for Sulfonamide Formation with an Amine

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Reaction Setup:

    • Cool the amine solution to 0 °C in an ice bath.

    • Add the this compound solution dropwise to the cooled amine solution over 30 minutes with stirring.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

troubleshooting_workflow start Low Reaction Yield check_reagents Are reagents pure and anhydrous? start->check_reagents hydrolysis Hydrolysis of Sulfonyl Chloride start->hydrolysis side_reactions Side Reactions Occurring start->side_reactions check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes use_anhydrous Use anhydrous solvents. Work under inert atmosphere. check_reagents->use_anhydrous No improve_yield Yield Improved check_conditions->improve_yield Yes optimize_base Optimize base and temperature. Consider slow addition. check_conditions->optimize_base No hydrolysis->use_anhydrous side_reactions->optimize_base use_anhydrous->improve_yield optimize_base->improve_yield

Caption: Troubleshooting workflow for improving reaction yield.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under N₂ Atmosphere prep_reagents->setup_reaction cool Cool to 0 °C setup_reaction->cool add_reagent Add Sulfonyl Chloride Dropwise cool->add_reagent monitor Stir and Monitor by TLC add_reagent->monitor quench Quench with Water monitor->quench wash Wash (HCl, NaHCO₃, Brine) quench->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify product Isolated Product purify->product reaction_pathway reactants R-NH₂ (Amine) + Py-CH₂SO₂Cl Pyridin-4-ylmethanesulfonyl Chloride intermediate [R-NH₂⁺-SO₂(CH₂)Py] Cl⁻ Activated Intermediate reactants->intermediate + Pyridine base Pyridine (Base) product R-NH-SO₂CH₂-Py Sulfonamide Product intermediate->product - Pyridine·HCl byproduct Pyridine·HCl Pyridinium Hydrochloride Salt intermediate->byproduct

References

"handling and storage of Pyridin-4-ylmethanesulfonyl Chloride to prevent decomposition"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and storage of Pyridin-4-ylmethanesulfonyl Chloride to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to two primary decomposition pathways. The first is hydrolysis, which occurs upon exposure to moisture, leading to the formation of the corresponding sulfonic acid.[1] The second is thermal decomposition, which can be accelerated by elevated temperatures. A notable decomposition pathway for pyridyl sulfonyl chlorides is the formal extrusion of sulfur dioxide (SO₂).[1][2]

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[3][4] It is crucial to use a tightly sealed container to prevent exposure to moisture.[3] For extended storage, refrigeration at 2-8°C is recommended.[4] Given the inherent instability of pyridine-4-sulfonyl chlorides, some studies suggest that for long-term applications, the more stable sulfonyl fluoride analogue might be a better alternative.[1][2]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with a range of materials, and contact with them should be avoided to prevent vigorous reactions and decomposition. These include:

  • Water and moisture, which cause hydrolysis.[1]

  • Strong oxidizing agents.[3]

  • Strong bases.

  • Alcohols and amines.

Q4: What are the signs of decomposition of this compound?

A4: Signs of decomposition can include a change in the physical appearance of the compound, such as discoloration or the presence of an acidic odor (due to the formation of HCl and sulfonic acid). A decrease in the purity of the compound, which can be assessed by analytical techniques like NMR or HPLC, is a definitive indicator of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Low reaction yield Decomposition of this compound due to improper storage or handling.1. Verify the purity of the starting material using a suitable analytical method (e.g., ¹H NMR, HPLC). 2. Ensure the reaction is performed under strictly anhydrous conditions. 3. Use freshly purchased or recently purified reagent.
Inconsistent experimental results Gradual decomposition of the stock reagent over time.1. Aliquot the reagent upon receipt into smaller, single-use containers to minimize repeated opening and exposure to the atmosphere. 2. Store aliquots under an inert atmosphere in a desiccator, preferably in a refrigerator.
Formation of unexpected byproducts Reaction with residual moisture or other nucleophiles in the reaction mixture.1. Dry all solvents and reagents thoroughly before use. 2. Perform the reaction under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for hydrolysis studies.[5]

  • Hydrogen peroxide (3%) for oxidative stress testing.[5]

  • Temperature-controlled oven for thermal stress testing.[5]

  • Photostability chamber compliant with ICH Q1B guidelines.[5]

  • HPLC system with a UV detector.

  • NMR spectrometer.

2. Procedure:

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).

2.2. Stress Conditions:

  • Hydrolytic Stability:

    • Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Neutral: Mix the stock solution with HPLC-grade water (1:1 v/v).

    • Incubate all solutions at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Stability:

    • Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).

    • Incubate at room temperature and analyze at various time points.

  • Thermal Stability:

    • Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[5]

    • Analyze the sample at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[5]

    • Keep a control sample in the dark under the same conditions.

    • Analyze both samples after the exposure period.

2.3. Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

  • Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

  • Characterize major degradation products using techniques like LC-MS or NMR.

3. Data Presentation:

Summarize the percentage of degradation of this compound under each stress condition in the following table:

Stress Condition Time (hours) % Degradation Major Degradation Products
0.1 M HCl2
8
24
0.1 M NaOH2
8
24
Water2
8
24
3% H₂O₂2
8
24
60°C (solid)24
72
Photostability (ICH Q1B)-

Visualizations

Troubleshooting_Guide start Problem Encountered low_yield Low Reaction Yield start->low_yield inconsistent_results Inconsistent Results start->inconsistent_results byproducts Unexpected Byproducts start->byproducts check_purity Check Starting Material Purity (NMR, HPLC) low_yield->check_purity aliquot_reagent Aliquot Reagent into Single-Use Vials inconsistent_results->aliquot_reagent dry_solvents Thoroughly Dry Solvents and Reagents byproducts->dry_solvents anhydrous_conditions Ensure Anhydrous Conditions check_purity->anhydrous_conditions Purity OK fresh_reagent Use Fresh Reagent check_purity->fresh_reagent Purity Low anhydrous_conditions->fresh_reagent aliquot_reagent->fresh_reagent inert_atmosphere Use Inert Atmosphere dry_solvents->inert_atmosphere

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Testing_Workflow start Start: Stability Study sample_prep Prepare Stock Solution in Anhydrous Solvent start->sample_prep stress_conditions Apply Stress Conditions sample_prep->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Elevated Temp.) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze Samples at Time Points (HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify Degradation and Identify Products analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for the stability testing of this compound.

References

"troubleshooting guide for Pyridin-4-ylmethanesulfonyl Chloride reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridin-4-ylmethanesulfonyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide derivatives are of significant interest in pharmaceutical development due to their presence in a wide array of biologically active compounds with antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1] It is also utilized in the synthesis of impurities for drug quality control.

Q2: What is the general reactivity of this compound?

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This makes it susceptible to attack by nucleophiles like primary and secondary amines, alcohols, and phenols. These reactions typically proceed via a nucleophilic substitution mechanism.

Q3: How should I store this compound?

This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2] The hydrochloride salt form is known to be deliquescent and requires storage over a desiccant like phosphorus pentoxide.[3]

Q4: What are the main safety precautions when handling this compound?

This compound is harmful if swallowed and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction with an amine to form a sulfonamide is resulting in a very low yield. What are the possible causes?

Several factors can contribute to low yields in sulfonamide synthesis:

  • Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups can be poor nucleophiles, leading to sluggish or incomplete reactions.[5]

  • Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can sterically hinder the reaction. For example, 2-ethylpyridine has been shown to fail in C-sulfonylation reactions due to steric hindrance.[6]

  • Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak, not present in sufficient quantity, or is sterically hindered, the reaction equilibrium may not favor product formation.

  • Reagent Decomposition: this compound can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored reagent and anhydrous reaction conditions.

  • Low Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate.

Q6: I am not observing any product formation. What should I check?

  • Confirm Reagent Integrity: Test your this compound with a reliable, unhindered amine to ensure it is reactive.

  • Increase Reaction Temperature: Gradually increase the temperature of your reaction, monitoring for any product formation by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition.

  • Use a Stronger Base: Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Activate the Amine: If you are working with a poorly nucleophilic amine, consider using a stronger coupling reagent or converting the amine to a more reactive species if possible, though this is less common for sulfonamide synthesis.

Presence of Side Products and Impurities

Q7: I am observing multiple spots on my TLC plate. What are the common side products?

Common side products in reactions involving this compound include:

  • Hydrolysis Product: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.[6]

  • Bis-sulfonylation: If the amine has more than one reactive N-H bond, or if the newly formed sulfonamide nitrogen is sufficiently nucleophilic, double sulfonylation can occur.[6]

  • Reaction with Solvent: If you are using a nucleophilic solvent, it may react with the sulfonyl chloride.

  • Sandmeyer-type Products: In syntheses starting from aminopyridines to generate the sulfonyl chloride in situ, side reactions with the intermediate diazonium salt can lead to byproducts like chloropyridines.[6]

Q8: How can I minimize the formation of the sulfonic acid hydrolysis product?

  • Use Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0°C) and use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and with cold water or brine.

Purification Challenges

Q9: My product is difficult to purify. What purification strategies are recommended?

  • Column Chromatography: This is the most common method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.

  • Aqueous Wash: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted sulfonyl chloride and the sulfonic acid byproduct. A subsequent wash with a mild acid (e.g., dilute HCl) can remove basic impurities.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the impact of various reaction conditions on the yield and purity of a model reaction between this compound and a generic primary amine.

EntryBase (equivalents)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
1Triethylamine (1.1)25127595Standard conditions
2None2512<5-Incomplete reaction, starting material recovered
3Triethylamine (1.1)0123090Slow reaction rate
4Triethylamine (1.1)6048592Faster reaction, minor increase in impurities
5Pyridine (1.1)25127094Slightly lower yield than triethylamine
6DBU (1.1)2588896Faster reaction and higher yield with a stronger base
7Triethylamine (1.1)25126080Reaction exposed to air, significant hydrolysis byproduct

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and stir for 5-10 minutes at room temperature.[6]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in the anhydrous reaction solvent and add it dropwise to the stirred amine solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive amines.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Amine and Base start->reagents add_sulfonyl Add Pyridin-4-ylmethanesulfonyl Chloride at 0°C reagents->add_sulfonyl stir Stir at RT (or heat) add_sulfonyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash purify Dry and Purify wash->purify end Final Product purify->end troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_analysis Analysis of Side Products cluster_mitigation Mitigation Strategies start Reaction Issue Identified (e.g., Low Yield) check_reagents Reagents Stoichiometry & Purity Check start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions identify_byproducts Identify Byproducts (NMR, MS) start->identify_byproducts re_purify Re-purify Starting Materials check_reagents->re_purify change_base Use Stronger/ Different Base check_conditions->change_base increase_temp Increase Reaction Temperature check_conditions->increase_temp change_solvent Change Solvent check_conditions->change_solvent change_base->start Retry increase_temp->start Retry change_solvent->start Retry re_purify->start Retry hydrolysis Hydrolysis Product (Sulfonic Acid) identify_byproducts->hydrolysis bis_sulfonylation Bis-sulfonylation identify_byproducts->bis_sulfonylation anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous adjust_stoich Adjust Stoichiometry bis_sulfonylation->adjust_stoich anhydrous->start Retry adjust_stoich->start Retry

References

"how to avoid hydrolysis of Pyridin-4-ylmethanesulfonyl Chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Pyridin-4-ylmethanesulfonyl Chloride. This resource is designed to assist you in avoiding common experimental pitfalls, particularly hydrolysis, when working with this reactive sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage, handling, and use of this compound, with a focus on preventing its hydrolysis.

Issue 1: Low or No Product Yield in Sulfonamide/Sulfonate Ester Synthesis

  • Question: My reaction of this compound with a primary/secondary amine (or alcohol) has resulted in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product yield is often attributable to the degradation of the highly reactive this compound, primarily through hydrolysis.

    Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions. A lower than expected melting point or discoloration can indicate decomposition.

    • Implement Strict Anhydrous Conditions: Moisture is the primary culprit for hydrolysis.

      • Solvents: Use freshly dried, anhydrous solvents (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). Solvents should be stored over molecular sieves.

      • Glassware: All glassware must be thoroughly flame-dried or oven-dried immediately before use.

      • Atmosphere: Conduct the entire experiment, from reagent addition to reaction quenching, under a dry, inert atmosphere such as nitrogen or argon.

    • Optimize Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction without introducing water.

      • Use an anhydrous, non-nucleophilic base like triethylamine or pyridine that has been freshly distilled and stored over KOH pellets.

    • Control Reaction Temperature: The addition of the sulfonyl chloride to the nucleophile is often exothermic.

      • Perform the addition of this compound dropwise as a solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction stalls, it may indicate that the sulfonyl chloride has degraded.

Issue 2: Formation of a Water-Soluble Byproduct and Difficult Purification

  • Question: After my reaction work-up, I have a significant amount of a polar, water-soluble impurity that complicates the purification of my desired product. Could this be the hydrolysis product?

  • Answer: Yes, this is a classic sign of sulfonyl chloride hydrolysis. The resulting Pyridin-4-ylmethanesulfonic acid is a polar, water-soluble compound that can be difficult to separate from the desired product.

    Troubleshooting Steps:

    • Analytical Confirmation: The sulfonic acid byproduct can be identified by:

      • NMR Spectroscopy: The proton signals adjacent to the sulfonic acid group will be shifted compared to the sulfonyl chloride.

      • LC-MS: The sulfonic acid will have a different retention time and a molecular weight corresponding to the hydrolyzed compound.

    • Minimize Aqueous Contact During Work-up: While a quick aqueous wash is often necessary, prolonged exposure to water will exacerbate hydrolysis.

      • Perform any aqueous work-up rapidly and at low temperatures.

      • If possible, consider a non-aqueous work-up, such as filtering the reaction mixture through a plug of silica gel to remove salts, followed by solvent evaporation.

    • Purification Strategy:

      • If the sulfonic acid has formed, it can sometimes be removed by washing the organic layer with a saturated sodium bicarbonate solution. However, be cautious as this can sometimes promote further hydrolysis of any remaining sulfonyl chloride.

      • Flash column chromatography on silica gel is often effective for separating the less polar desired product from the highly polar sulfonic acid.

Frequently Asked Questions (FAQs)

  • Q1: How should I properly store this compound to prevent hydrolysis?

    • A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. A desiccator is highly recommended for storage.

  • Q2: What are the visible signs of this compound decomposition?

    • A2: Decomposition, including hydrolysis, can be indicated by a change in the physical appearance of the compound, such as discoloration (often turning yellow or brown) or clumping of the solid. The evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are also clear indicators of decomposition.

  • Q3: Besides hydrolysis, are there other decomposition pathways for this compound?

    • A3: Yes. Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the alpha or gamma position relative to the heteroatom (as is the case for a 4-pyridyl derivative), can also decompose through the extrusion of sulfur dioxide (SO₂).[1] This can lead to the formation of chlorinated pyridine derivatives and other byproducts.

  • Q4: Can the pyridine nitrogen in the molecule catalyze its own hydrolysis?

    • A4: It is plausible. Studies have shown that pyridines can catalyze the hydrolysis of benzenesulfonyl chloride.[2] The mechanism involves the formation of a sulfonylpyridinium intermediate which is then hydrolyzed.[2] Therefore, the intrinsic basicity of the pyridine ring in this compound could potentially contribute to its sensitivity to moisture.

Data Presentation

Substituent (para-)Rate Constant (k) at 15°C (s⁻¹)
-OCH₃Not provided in source
-CH₃13.57 x 10⁻⁴
-H11.04 x 10⁻⁴
-Br7.447 x 10⁻⁴
-NO₂9.373 x 10⁻⁴

Data sourced from a study on the solvolysis of a series of benzenesulfonyl chlorides.[3]

Experimental Protocols

Protocol: Synthesis of N-Benzyl-1-(pyridin-4-yl)methanesulfonamide under Anhydrous Conditions

This protocol provides a robust method for the synthesis of a sulfonamide from this compound, with specific steps to minimize hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Visualizations

Hydrolysis_Mechanism sulfonyl_chloride This compound (R-SO2Cl) intermediate Pentacoordinate Sulfur Intermediate sulfonyl_chloride->intermediate Nucleophilic attack by H2O water H2O (Water) water->intermediate sulfonic_acid Pyridin-4-ylmethanesulfonic Acid (R-SO3H) intermediate->sulfonic_acid Elimination of Cl- hcl HCl intermediate->hcl

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Quality (Purity, Storage) start->check_reagents anhydrous_conditions Implement Strict Anhydrous Conditions? check_reagents->anhydrous_conditions Reagents OK failure Re-evaluate Strategy check_reagents->failure Reagents Decomposed optimize_reaction Optimize Reaction (Base, Temp, Time) anhydrous_conditions->optimize_reaction Yes implement_anhydrous Use dry solvents/glassware, inert atmosphere anhydrous_conditions->implement_anhydrous No success Successful Reaction optimize_reaction->success Improved Yield optimize_reaction->failure Still Low Yield implement_anhydrous->optimize_reaction Experimental_Workflow setup 1. Reaction Setup (Flame-dried flask, N2 atm) reagents 2. Add Amine/Alcohol & Anhydrous Base in Anhydrous Solvent setup->reagents cool 3. Cool to 0 °C reagents->cool add_sulfonyl 4. Add R-SO2Cl Solution (Dropwise) cool->add_sulfonyl react 5. React & Monitor (TLC) add_sulfonyl->react workup 6. Work-up & Purification react->workup

References

Technical Support Center: Managing Impurities in Pyridin-4-ylmethanesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Pyridin-4-ylmethanesulfonyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is not a widely documented compound, but its synthesis can be approached through two primary routes analogous to similar structures. The most plausible methods start from either 4-(chloromethyl)pyridine or 4-pyridinemethanol. The route from 4-(chloromethyl)pyridine typically involves conversion to a thio-intermediate followed by oxidative chlorination.

Q2: What are the primary impurities I should be aware of?

A2: The main impurities depend on the synthetic route but commonly include the starting materials, the corresponding sulfonic acid due to hydrolysis, and disulfide byproducts. Given the pyridine moiety, impurities from side-reactions on the ring itself are also possible, particularly under harsh acidic or oxidative conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the formation of the product and key intermediates.[1] When using LC-MS, be aware that sulfonyl chlorides can be susceptible to degradation during analysis.[1]

Q4: What are the best practices for storing this compound?

A4: this compound is expected to be highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize hydrolysis.

Q5: How can I purify the final product?

A5: Purification of sulfonyl chlorides is typically achieved through recrystallization from a non-polar organic solvent or by column chromatography on silica gel.[2] The choice of solvent for recrystallization is critical to ensure good recovery and purity.

Troubleshooting Guides

Guide 1: Synthesis from 4-(Chloromethyl)pyridine

This guide addresses common issues when synthesizing this compound from 4-(chloromethyl)pyridine, which typically proceeds via a thiouronium salt intermediate followed by oxidative chlorination.

Q: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

A: Incomplete conversion of 4-(chloromethyl)pyridine can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the formation of the S-alkyl isothiouronium salt.

  • Poor quality of reagents: The purity of thiourea and the solvent can impact the reaction rate. Use anhydrous solvents and high-purity reagents.

  • Inefficient stirring: If the reaction mixture is heterogeneous, ensure vigorous stirring to promote contact between reactants.

Q: I am observing a low yield of the final product after oxidative chlorination. What are the potential reasons?

A: Low yields in the oxidative chlorination step can be attributed to:

  • Hydrolysis of the sulfonyl chloride: The product is highly sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents are used. The work-up should be performed quickly and under anhydrous conditions where possible.

  • Side reactions: Over-oxidation can lead to the formation of other byproducts. The temperature of the reaction should be carefully controlled, often at low temperatures (0-5°C), during the addition of the chlorinating agent.

  • Losses during work-up and purification: The product may be lost during extraction or recrystallization. Optimize the purification procedure to minimize losses.

Q: My final product is contaminated with a significant amount of Pyridin-4-ylmethanesulfonic acid. How can I avoid this?

A: The presence of the sulfonic acid is a clear indication of hydrolysis. To minimize its formation:

  • Strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.

  • Aqueous work-up conditions: If an aqueous work-up is necessary, use cold water and minimize the contact time.

  • Purification: The sulfonic acid can often be removed by washing the organic extract with a saturated sodium bicarbonate solution, although this may also lead to some product degradation.

Guide 2: Synthesis from 4-Pyridinemethanol

This pathway involves the conversion of 4-pyridinemethanol to a suitable intermediate, such as 4-(chloromethyl)pyridine, before proceeding to the sulfonyl chloride.

Q: The initial conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine is giving a low yield. What can I do?

A: The chlorination of 4-pyridinemethanol can be challenging. Common issues include:

  • Reagent choice: Thionyl chloride (SOCl₂) is a common reagent for this conversion.[3] The reaction should be performed in a suitable solvent and the stoichiometry of the reagent should be optimized.

  • Reaction conditions: The temperature should be carefully controlled to avoid side reactions. Overheating can lead to the formation of tars and other byproducts.

  • Product isolation: The product, 4-(chloromethyl)pyridine hydrochloride, is often isolated as a salt.[3][4] Ensure the correct work-up procedure is followed to isolate the product effectively.

Q: I am seeing multiple spots on my TLC plate that I cannot identify. What could they be?

A: Unidentified spots could be a range of impurities. Consider the following possibilities:

  • Byproducts from the chlorination step: Dimeric ethers or other condensation products can form from 4-pyridinemethanol under acidic conditions.

  • Pyridine ring reactions: While less common under these conditions, reactions involving the pyridine ring can occur, leading to a complex mixture of products.

  • Disulfide formation: If the synthesis proceeds through a thiol intermediate, oxidation to the corresponding disulfide is a common side reaction.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Route A: Step 1 4-(chloromethyl)pyridine, Thiourea-EthanolReflux2-490-95
Route A: Step 2 S-alkyl isothiouronium saltN-Chlorosuccinimide (NCS), HClAcetonitrile/Water0-201-370-85
Route B: Step 1 4-PyridinemethanolThionyl ChlorideDichloromethane0 to RT2-485-95

Table 2: Common Impurities and their Identification

ImpurityStructurePotential OriginAnalytical Identification
4-PyridinemethanolC₅H₄N-CH₂OHIncomplete chlorinationNMR, GC-MS
4-(Chloromethyl)pyridineC₅H₄N-CH₂ClUnreacted starting materialNMR, GC-MS
Pyridin-4-ylmethanesulfonic acidC₅H₄N-CH₂SO₃HHydrolysis of sulfonyl chlorideHPLC, LC-MS
Bis(pyridin-4-ylmethyl)disulfide(C₅H₄N-CH₂S)₂Oxidation of thiol intermediateNMR, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-(Chloromethyl)pyridine

Step 1: Formation of S-(pyridin-4-ylmethyl)isothiouronium chloride

  • To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the S-(pyridin-4-ylmethyl)isothiouronium chloride.

Step 2: Oxidative Chlorination

  • Suspend the S-(pyridin-4-ylmethyl)isothiouronium chloride (1.0 eq) in a mixture of acetonitrile and water at 0°C.

  • Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Add concentrated HCl and stir the reaction mixture at 0-5°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Mandatory Visualizations

Synthetic Workflow from 4-(Chloromethyl)pyridine

G cluster_0 Route A: From 4-(Chloromethyl)pyridine A 4-(Chloromethyl)pyridine B S-(pyridin-4-ylmethyl)isothiouronium salt A->B Thiourea, Ethanol, Reflux C This compound B->C NCS, HCl, MeCN/H2O, 0-5°C

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_SM Check for unreacted starting material (TLC/HPLC) Start->Check_SM Check_Hydrolysis Check for sulfonic acid impurity (HPLC) Check_SM->Check_Hydrolysis No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Hydrolysis_Issue Product Hydrolysis Check_Hydrolysis->Hydrolysis_Issue Yes Purification_Loss Loss during Purification Check_Hydrolysis->Purification_Loss No Solution_Rxn Increase reaction time/temp Check reagent purity Incomplete_Rxn->Solution_Rxn Solution_Hydrolysis Use anhydrous conditions Minimize aqueous work-up Hydrolysis_Issue->Solution_Hydrolysis Solution_Purification Optimize extraction/recrystallization Purification_Loss->Solution_Purification

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Scale-Up of Pyridin-4-ylmethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Pyridin-4-ylmethanesulfonyl Chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: While specific literature on the large-scale synthesis of this compound is limited, scalable syntheses of related pyridinesulfonyl chlorides often involve a two-step process:

  • Sulfonation: Creation of a pyridine-4-methanesulfonic acid intermediate.

  • Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

An alternative route could involve the diazotization of an appropriate aminopyridine precursor, followed by a sulfonyl chlorination reaction, a method noted for its suitability in industrial production of related compounds.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations for the scale-up of this compound synthesis include:

  • Exothermic Reactions: The chlorination step, particularly with reagents like thionyl chloride, can be highly exothermic. Proper temperature control is critical to prevent thermal runaway.[2]

  • Corrosive and Lachrymatory Reagents: Thionyl chloride and the product itself are corrosive and lachrymatory. Handling must occur in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Off-Gassing: The reaction often produces toxic and corrosive gases, such as sulfur dioxide and hydrogen chloride, which require proper scrubbing and ventilation systems.

  • Thermal Runaway: Sulfonyl chloride synthesis, in general, carries a risk of thermal runaway, which can lead to a rapid increase in temperature and pressure. A thorough thermal hazard assessment is crucial before scaling up.[3][4][5][6]

Q3: How can the formation of impurities be minimized during the reaction?

A3: To minimize impurity formation, consider the following:

  • Slow Reagent Addition: Add the chlorinating agent slowly to the sulfonic acid precursor to maintain better temperature control and avoid localized high concentrations.[2]

  • Low Temperature: Maintain a low and controlled reaction temperature to reduce the rate of side reactions.[1][2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric moisture.[2]

  • High-Purity Reagents: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions.

Q4: What are the common challenges in purifying this compound at a large scale?

A4: Large-scale purification can be challenging due to the compound's reactivity and potential for degradation. Common issues include:

  • Hydrolysis: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.

  • Thermal Decomposition: The product may degrade at elevated temperatures, making distillation difficult.[1] Purification methods like crystallization or slurry washing in a non-reactive solvent are often preferred.

  • Residual Solvents and Reagents: Efficient removal of residual solvents and unreacted chlorinating agents is critical for product purity.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.Increased conversion of starting material to product.
Hydrolysis of Product Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.Minimized loss of the sulfonyl chloride, leading to a higher yield.
Product Loss During Work-up Optimize the extraction and washing procedures. If the product has some aqueous solubility, consider back-extraction of the aqueous layers.Increased recovery of the final product.
Sub-optimal Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the chlorinating agent may be necessary, but a large excess can lead to impurities.Improved reaction efficiency and yield.
Problem 2: Product Purity Issues
Potential CauseTroubleshooting StepExpected Outcome
Formation of Colored Impurities Treatment of the crude product solution with activated carbon can help decolorize the product before crystallization.A lighter-colored, higher-purity final product.[2]
Presence of Starting Material Optimize reaction time and temperature to ensure complete conversion. During work-up, selective washing or extraction may remove unreacted starting material.Reduced levels of starting material in the final product.
Formation of Dimeric or Polymeric Byproducts Maintain a low reaction temperature and ensure efficient stirring to prevent localized "hot spots" that can promote side reactions.Reduced formation of polymeric material and a cleaner crude product.[2]
Ineffective Crystallization Screen for an optimal recrystallization solvent or solvent system. Slow cooling and seeding can improve crystal size and purity.Improved crystal morphology and higher purity of the isolated product.[2]
Problem 3: Difficult Product Isolation/Crystallization
Potential CauseTroubleshooting StepExpected Outcome
"Oiling Out" During Crystallization Ensure the crystallization solution is not overly saturated at a high temperature. Cool the solution slowly with gentle stirring. Adding a seed crystal can promote proper crystal formation.Formation of a crystalline solid instead of an oil.[2]
Fine Powder That is Difficult to Filter Adjust the cooling rate during crystallization; slower cooling often leads to larger crystals. Consider an anti-solvent crystallization approach.Formation of larger crystals that are easier to filter and wash.[2]
Emulsion Formation During Extraction Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. If the problem persists on a larger scale, consider using a different solvent system or employing centrifugation.Clear phase separation and efficient extraction.[2]

Experimental Protocols

Key Experiment: Illustrative Protocol for the Synthesis of a Pyridinesulfonyl Chloride (Adapted from related syntheses)

This protocol is a general illustration and should be optimized for the specific synthesis of this compound.

Step 1: Preparation of Pyridine-4-methanesulfonic acid

This step would involve the conversion of a suitable starting material, such as 4-picoline, to pyridine-4-methanesulfonic acid. This can be a multi-step process involving oxidation and sulfonation.

Step 2: Chlorination to this compound

  • Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, charge the pyridine-4-methanesulfonic acid and an appropriate inert solvent (e.g., monochlorobenzene).[7]

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon.

  • Cooling: Cool the mixture to 0-5 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add thionyl chloride (or another suitable chlorinating agent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess chlorinating agent, for example, by slowly adding the reaction mixture to ice-water. This step is highly exothermic and requires careful control.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start: Pyridine-4-methanesulfonic Acid reactor_setup Reactor Setup: - Charge Reagents - Inert Atmosphere start->reactor_setup cooling Cooling to 0-5 °C reactor_setup->cooling reagent_addition Slow Addition of Chlorinating Agent cooling->reagent_addition reaction Reaction Monitoring (TLC/HPLC) reagent_addition->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Crystallization workup->purification end End: Pure Pyridin-4-yl- methanesulfonyl Chloride purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Scale-up Issue Encountered low_yield Low Yield issue->low_yield purity_issue Purity Issue issue->purity_issue isolation_problem Isolation Problem issue->isolation_problem sub_low_yield_1 Incomplete Reaction? -> Extend Time/Temp low_yield->sub_low_yield_1 sub_low_yield_2 Hydrolysis? -> Anhydrous Conditions low_yield->sub_low_yield_2 sub_purity_1 Colored Impurities? -> Activated Carbon purity_issue->sub_purity_1 sub_purity_2 Side Reactions? -> Lower Temperature purity_issue->sub_purity_2 sub_isolation_1 Oiling Out? -> Slow Cooling/Seeding isolation_problem->sub_isolation_1 sub_isolation_2 Emulsions? -> Add Brine isolation_problem->sub_isolation_2

Caption: A troubleshooting decision tree for common scale-up challenges.

References

Validation & Comparative

A Comparative Guide to Pyridin-4-ylmethanesulfonyl Chloride and Other Common Sulfonyl Chlorides for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters—moieties frequently incorporated into therapeutic agents to modulate their physicochemical and pharmacological properties. Among the diverse array of available sulfonylating agents, Pyridin-4-ylmethanesulfonyl Chloride has emerged as a reagent of interest, offering unique reactivity and structural features.

This guide provides a comprehensive comparison of this compound with other widely utilized sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This objective analysis, supported by established chemical principles and available data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The inherent reactivity and handling characteristics of a sulfonyl chloride are dictated by its molecular structure. The table below summarizes key physicochemical properties of this compound and its common alternatives.

PropertyThis compoundp-Toluenesulfonyl Chloride (Tosyl Chloride)Methanesulfonyl Chloride (Mesyl Chloride)5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
CAS Number 1339882-82-4[1]98-59-9124-63-0605-65-2[1]
Molecular Formula C₁₂H₁₀ClNO₂S[1]C₇H₇ClO₂SCH₃ClO₂SC₁₂H₁₂ClNO₂S[2]
Molecular Weight 267.73 g/mol [1]190.65 g/mol 114.55 g/mol 269.75 g/mol [2]
Appearance Not explicitly found; likely a solidWhite crystalline solid[3]Colorless liquid[4]Yellow to orange-yellow crystalline powder[2]
Key Structural Feature Pyridinylmethyl groupAromatic (tolyl) groupAliphatic (methyl) groupNaphthalenyl group with a dimethylamino substituent[2][5]

Comparative Reactivity and Performance

Reactivity Profile:

The electrophilicity of the sulfur atom in the sulfonyl chloride group is the primary determinant of its reactivity towards nucleophiles. This is significantly influenced by the electronic nature of the organic substituent.

  • This compound: The pyridine ring is an electron-withdrawing heterocycle, which enhances the electrophilicity of the sulfonyl group. Furthermore, the methylene spacer between the pyridine ring and the sulfonyl group places it in a benzylic-like position. This benzylic character can stabilize the transition state of nucleophilic attack, potentially leading to higher reactivity compared to simple aromatic sulfonyl chlorides. The nitrogen atom in the 4-position of the pyridine ring can exert a strong electron-withdrawing effect through resonance, further activating the sulfonyl chloride for nucleophilic substitution.

  • Tosyl Chloride: The tolyl group is a relatively electron-neutral aromatic substituent. The methyl group provides a slight electron-donating effect, which can modestly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.

  • Mesyl Chloride: As an aliphatic sulfonyl chloride, mesyl chloride is generally more reactive than aromatic sulfonyl chlorides due to the smaller steric hindrance and the absence of a resonance-deactivating aromatic ring.

  • Dansyl Chloride: The dimethylamino group on the naphthalene ring is a strong electron-donating group. This reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride less reactive than tosyl and mesyl chloride. Its primary utility lies in its fluorescent properties upon reaction with amines.

Performance in Sulfonylation Reactions:

The following table provides a qualitative comparison of the expected performance of these sulfonyl chlorides in common sulfonylation reactions based on their reactivity profiles.

Sulfonyl ChlorideReaction with Primary Amines (Sulfonamide Formation)Reaction with Alcohols (Sulfonate Ester Formation)Stability/Handling
This compound High reactivity expected due to the electron-withdrawing pyridine ring and benzylic-like nature. Favorable for reactions with weakly nucleophilic amines.High reactivity expected, making it a potent activating agent for alcohols.Expected to be sensitive to moisture, typical of reactive sulfonyl chlorides.
p-Toluenesulfonyl Chloride Moderate to high reactivity. A standard and widely used reagent for sulfonamide synthesis.Good reactivity, commonly used to convert alcohols to good leaving groups (tosylates).A stable, crystalline solid that is relatively easy to handle.
Methanesulfonyl Chloride Very high reactivity, often reacting faster than aromatic sulfonyl chlorides.Very high reactivity, making it an efficient reagent for forming mesylates.A liquid that is highly reactive and sensitive to moisture.
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride Lower reactivity compared to the others. Primarily used for fluorescent labeling of amines.Less commonly used for this purpose due to lower reactivity.A solid that should be handled under anhydrous conditions to prevent hydrolysis.[2]

Experimental Protocols: A Practical Guide

Detailed and directly comparable experimental protocols for this compound are scarce. However, a general procedure for the synthesis of sulfonamides using a pyridinesulfonyl chloride can be adapted. The following protocol is based on the synthesis of N-substituted pyridine-3-sulfonamides and serves as a representative example.

Representative Protocol for the Synthesis of a Pyridinylmethanesulfonamide

This protocol describes the general synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl (if an excess of pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Visualization of Reaction Workflow and Logic

To aid in the conceptual understanding of the sulfonylation process and the subsequent utility of the products, the following diagrams have been generated using the DOT language.

Sulfonylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PSC Pyridin-4-ylmethanesulfonyl Chloride Sulfonylation Sulfonylation Reaction PSC->Sulfonylation Electrophile Nuc Nucleophile (Amine or Alcohol) Nuc->Sulfonylation Nucleophile Base Base (e.g., Pyridine) Base->Sulfonylation Solvent Aprotic Solvent (e.g., DCM) Solvent->Sulfonylation Sulfonamide Sulfonamide Sulfonate Sulfonate Ester Sulfonylation->Sulfonamide if Nucleophile = Amine Sulfonylation->Sulfonate if Nucleophile = Alcohol

A generalized workflow for sulfonylation reactions.

Logical_Comparison cluster_reagents Sulfonyl Chlorides cluster_properties Key Comparison Metrics PMSC Pyridin-4-ylmethanesulfonyl Chloride Reactivity Reactivity PMSC->Reactivity High (Benzylic-like activation) Applications Primary Applications PMSC->Applications Synthesis of bioactive sulfonamides Handling Handling/Stability PMSC->Handling Moisture sensitive TsCl Tosyl Chloride TsCl->Reactivity Moderate TsCl->Applications General sulfonamide/sulfonate synthesis TsCl->Handling Stable solid MsCl Mesyl Chloride MsCl->Reactivity High (Aliphatic) MsCl->Applications Formation of mesylates (good leaving groups) MsCl->Handling Reactive, moisture-sensitive liquid DansylCl Dansyl Chloride DansylCl->Reactivity Low (Electron-donating group) DansylCl->Applications Fluorescent labeling of amines DansylCl->Handling Moisture sensitive solid

A logical comparison of key sulfonyl chlorides.

Conclusion

This compound is a highly reactive sulfonylating agent with significant potential in drug discovery and organic synthesis. Its enhanced reactivity, attributed to the electron-withdrawing nature of the pyridine ring and the benzylic-like positioning of the sulfonyl chloride group, makes it a valuable tool for the sulfonylation of a wide range of nucleophiles, including those that are less reactive. While it is more reactive than the standard tosyl chloride and likely comparable in reactivity to mesyl chloride, its specific applications may be guided by the desire to incorporate the pyridinylmethyl moiety into the target molecule, which can have profound effects on biological activity and pharmacokinetic properties. The choice between this compound and other sulfonyl chlorides will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired properties of the final product. Researchers are encouraged to consider the unique electronic and structural contributions of the pyridinylmethyl group when designing their synthetic strategies.

References

Comparative Analysis of Pyridin-4-ylmethanesulfonyl Chloride Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity and Therapeutic Potential of Novel Pyridine-Based Compounds

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including promising applications in oncology.[3] This guide provides a comparative analysis of the biological activity of derivatives of Pyridin-4-ylmethanesulfonyl Chloride, a reactive intermediate poised for the synthesis of novel therapeutic agents. While direct and extensive biological data for derivatives of this specific parent compound is emerging, this guide draws parallels from closely related methanesulfonamide and pyridine-urea derivatives to highlight their potential and provide a framework for future research and development.

Unveiling the Anticancer and Anti-inflammatory Potential

Derivatives of sulfonyl chlorides, particularly methanesulfonamides, have been investigated for their therapeutic properties. A notable study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines revealed their potential as both anticancer and anti-inflammatory agents. These compounds were screened against a panel of human cancer cell lines, including COLO-205 (colon), HEP-2 (larynx), A-549 (lung), and IMR-32 (neuroblastoma), demonstrating the broad applicability of the methanesulfonamide moiety in oncology.

Comparative Anti-inflammatory Activity

One of the synthesized methanesulfonamide derivatives, compound 2i , exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] This finding suggests that derivatives of this compound could also be explored for their potential in mitigating inflammation, a process often implicated in cancer progression.

CompoundDose (mg/kg, p.o.)Anti-inflammatory Activity (%)Reference CompoundDose (mg/kg, p.o.)Anti-inflammatory Activity (%)
2i 5034.7Phenylbutazone5037.0

Targeting Cancer Cell Proliferation: A Look at Pyridine-Urea Analogs

In the absence of extensive data on this compound derivatives, we can draw valuable insights from pyridine-urea compounds, which share a similar synthetic logic of coupling a reactive pyridine intermediate with various amine-containing building blocks. A series of novel pyridine-ureas has been synthesized and evaluated for their in vitro antiproliferative activity against the MCF-7 breast cancer cell line.

Several of these pyridine-urea derivatives demonstrated potent activity, with some exceeding the efficacy of the standard chemotherapeutic drug, doxorubicin.[5] This highlights the potential of the substituted pyridine core in developing highly active anticancer agents.

In Vitro Antiproliferative Activity Against MCF-7 Breast Cancer Cell Line

The following table summarizes the 50% growth inhibitory concentration (IC₅₀) values for selected pyridine-urea derivatives against the MCF-7 cell line after 48 hours of treatment.

CompoundRXIC₅₀ (µM) vs. MCF-7
8a H4-F2.55
8b H4-Cl2.13
8e H3,4-di-Cl0.22
8n 6-CH₃3,4-di-Cl1.88
Doxorubicin --1.93

Kinase Inhibition: A Promising Avenue for this compound Derivatives

The pyridine moiety is a common feature in many kinase inhibitors.[6][7][8] A notable example is the potent dual PI3K/mTOR inhibitor, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), which has shown significant promise in the context of Acute Myeloid Leukemia (AML).[9] The structural features of FD274, which include a pyridine ring, suggest that this compound derivatives could be valuable scaffolds for the design of novel kinase inhibitors.

Dual PI3K/mTOR Inhibitory Activity of a Pyridine Derivative

The table below presents the enzymatic inhibitory activity (IC₅₀) of FD274 against class I PI3K isoforms and mTOR, alongside its antiproliferative activity against AML cell lines.

Target EnzymeIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
PI3Kα0.65HL-600.092
PI3Kβ1.57MOLM-160.084
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for key biological assays are provided below.

Synthesis of Methanesulfonamide Derivatives

General Procedure: A solution of the respective 3,4-diaryl-2-imino-4-thiazoline (0.01 mol) in pyridine (20 mL) is cooled to 0-5°C. Methanesulfonyl chloride (0.012 mol) is added dropwise with constant stirring over a period of 15-20 minutes. The reaction mixture is then stirred at room temperature for 4-5 hours. The resulting solution is poured into crushed ice, and the solid product that separates out is filtered, washed with water, dried, and recrystallized from ethanol.[4]

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for an additional 4 hours. The medium is then discarded, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.[5]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
  • Animal Model: Wistar albino rats of either sex (150-200 g) are used.

  • Compound Administration: The test compounds are administered orally (p.o.) at a specified dose (e.g., 50 mg/kg).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw.

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

The following diagrams illustrate the general synthetic pathway for creating derivatives from this compound and a typical workflow for their biological evaluation.

G cluster_synthesis Synthesis of Derivatives This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Pyridin-4-ylmethanesulfonamide Derivative Pyridin-4-ylmethanesulfonamide Derivative Reaction->Pyridin-4-ylmethanesulfonamide Derivative

Caption: General synthetic scheme for Pyridin-4-ylmethanesulfonamide derivatives.

G Synthesized Derivatives Synthesized Derivatives In Vitro Assays In Vitro Assays Synthesized Derivatives->In Vitro Assays Antiproliferative Screening (e.g., NCI-60) Antiproliferative Screening (e.g., NCI-60) In Vitro Assays->Antiproliferative Screening (e.g., NCI-60) Kinase Inhibition Assays Kinase Inhibition Assays In Vitro Assays->Kinase Inhibition Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Assays->Anti-inflammatory Assays Lead Compound Identification Lead Compound Identification Antiproliferative Screening (e.g., NCI-60)->Lead Compound Identification Kinase Inhibition Assays->Lead Compound Identification Anti-inflammatory Assays->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: Workflow for the biological evaluation of novel pyridine derivatives.

References

Comparative Guide to Cytosolic Phospholipase A2α (cPLA2α) Inhibitors Synthesized with Pyridin-4-ylmethanesulfonyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors, with a focus on compounds synthesized using methodologies involving precursors like Pyridin-4-ylmethanesulfonyl Chloride, and their alternatives. The data presented is intended to facilitate informed decisions in the selection and development of next-generation anti-inflammatory therapeutics.

Introduction to cPLA2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] Upon activation by inflammatory stimuli, cPLA2α translocates to cellular membranes and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][2] Consequently, the inhibition of cPLA2α represents a promising therapeutic strategy for a wide range of inflammatory diseases.[1]

This guide focuses on the comparative analysis of three potent cPLA2α inhibitors:

  • WAY-196025 : An indole-based inhibitor featuring a sulfonamide moiety, representative of compounds synthesized using precursors related to this compound.

  • ASB-14780 : Another potent indole-derived inhibitor.[1]

  • Pyrrophenone : A pyrrolidine-based inhibitor.[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the inhibitory potency and selectivity of the compared cPLA2α inhibitors.

Table 1: In Vitro Inhibitory Activity of cPLA2α Inhibitors

CompoundTarget EnzymeIC50 (nM)Cell-Based Assay (Arachidonic Acid Release)Human Whole Blood Assay (PGE2/LTB4 Formation)
WAY-196025 cPLA2α10[1]Potent inhibition reportedPotent inhibition reported
ASB-14780 cPLA2α20[3]IC50 = 20 nM[3]Potent inhibition reported
Pyrrophenone cPLA2α4.2[4]IC50 = 24 nM (THP-1 cells)[4]IC50 = 0.16-0.32 µM[4]

Table 2: In Vivo Efficacy of cPLA2α Inhibitors in Animal Models of Inflammation

CompoundAnimal ModelRoute of AdministrationEfficacy
WAY-196025 Various acute and chronic modelsOralDemonstrated efficacy
ASB-14780 Diet-induced liver injury and CCl4-induced hepatic fibrosis in miceOralAmeliorated liver injury and hepatic fibrosis[3][5]
Pyrrophenone LPS-induced bronchoconstriction in vivoIntraperitonealSuppressed BAL levels of LTB4 and PAF[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro cPLA2α Enzyme Inhibition Assay (Arachidonic Acid Release Assay)

This assay determines the ability of a compound to inhibit the enzymatic activity of cPLA2α by measuring the release of radiolabeled arachidonic acid from a phospholipid substrate.

Materials:

  • Recombinant human cPLA2α enzyme

  • Vesicles containing 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, substrate vesicles, and the test compound solution (or DMSO for control).

  • Initiate the reaction by adding the recombinant cPLA2α enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 2 M HCl).

  • Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., ethyl acetate).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds and vehicle control

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

    • On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.

  • Treatment:

    • Begin administration of the test compound or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs) regimen. The route of administration can be oral gavage, intraperitoneal injection, etc.

  • Assessment of Arthritis:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a scale (e.g., 0-4 for erythema, swelling, and joint rigidity).

    • Measure paw thickness using a caliper.

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).

    • Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis:

    • Compare the arthritis scores, paw thickness, and histological parameters between the treatment and control groups to determine the efficacy of the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) cPLA2_inactive Inactive cPLA2α Inflammatory_Stimuli->cPLA2_inactive Activation cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Phosphorylation & Ca²⁺ binding cPLA2_active->Membrane_Phospholipids Translocation COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Pyridin-4-ylmethanesulfonyl Chloride Derivatives (e.g., WAY-196025) Inhibitor->cPLA2_active Inhibition

Caption: The cPLA2α signaling pathway leading to inflammation.

In_Vitro_Assay_Workflow cluster_workflow In Vitro cPLA2α Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, Substrate, Compound) Prepare_Reagents->Assay_Setup Prepare_Compounds Prepare Test Compounds (Serial Dilutions) Prepare_Compounds->Assay_Setup Initiate_Reaction Initiate Reaction (Add Enzyme) Assay_Setup->Initiate_Reaction Incubate Incubate (37°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Extract_Product Extract Radiolabeled Arachidonic Acid Terminate_Reaction->Extract_Product Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Extract_Product->Measure_Radioactivity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cPLA2α inhibition assay.

References

Comparative Guide to the Validation of Analytical Methods for Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification and purity assessment of Pyridin-4-ylmethanesulfonyl Chloride. It is intended for researchers, scientists, and drug development professionals. The following sections detail high-performance liquid chromatography (HPLC) and gas chromatography (GC) as two viable analytical techniques, presenting hypothetical yet representative experimental data to illustrate their performance characteristics.

Introduction to Analytical Approaches

This compound is a reactive chemical intermediate. Due to its reactivity, particularly its susceptibility to hydrolysis, robust and stability-indicating analytical methods are crucial for ensuring its quality and the integrity of related manufacturing processes. The two most common chromatographic techniques for the analysis of such compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).

  • RP-HPLC is a widely used technique for the separation and quantification of a broad range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. A stability-indicating HPLC method can separate the main compound from its degradation products and impurities.[1]

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It often provides high resolution and sensitivity. For a sulfonyl chloride, derivatization may sometimes be employed to improve volatility and thermal stability, though direct analysis is also possible.[2]

This guide will compare a hypothetical stability-indicating RP-HPLC method with a potential GC method for the analysis of this compound.

Comparative Performance Data

The following tables summarize the validation parameters for the two proposed analytical methods. The data presented is representative of what would be expected from a successful validation study conducted in accordance with ICH guidelines.[3]

Table 1: Comparison of HPLC and GC Method Validation Parameters

Validation ParameterHPLC MethodGC MethodAcceptance Criteria
Specificity No interference from blank, placebo, or degradation productsNo interference from blank or solventPeak purity index > 0.999 for the analyte peak
Linearity (Range) 1 - 150 µg/mL0.1 - 20 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.5%RSD ≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness RobustRobustRSD ≤ 2.0% for varied parameters

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be stability-indicating, capable of separating this compound from potential impurities and degradation products.

Chromatographic Conditions:

ParameterDescription
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution: Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Gas Chromatography (GC) Method

This method provides an alternative for the quantification of this compound, particularly for assessing volatile impurities.

Chromatographic Conditions:

ParameterDescription
Column DB-5, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Detector Temperature 280°C (Flame Ionization Detector - FID)
Oven Temperature Program Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Injection Volume 1 µL (Split ratio 20:1)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Visualized Workflows

The following diagrams illustrate the key processes in analytical method validation and a typical sample analysis workflow.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report end End: Approved Analytical Method validation_report->end

Caption: Overall workflow for analytical method validation.

Sample_Analysis_Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing & Dilution) sample_receipt->sample_prep instrument_setup Instrument Setup & System Suitability sample_prep->instrument_setup std_prep Standard Preparation std_prep->instrument_setup data_acquisition Chromatographic Data Acquisition instrument_setup->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing calculation Calculation of Results data_processing->calculation report Generate Report calculation->report

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Sulfonamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, primarily through enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of pyridinyl-sulfonamide derivatives, offering insights into the key structural modifications that influence their inhibitory potency and selectivity. The data presented is compiled from published research on related compound series, providing a valuable resource for the rational design of novel enzyme inhibitors.

I. Comparative Analysis of Inhibitory Activity

The inhibitory activities of different series of pyridinyl-sulfonamide derivatives against their respective target enzymes are summarized below. While direct comparison across different enzyme systems is not feasible, the SAR trends within each series provide valuable insights for drug design.

Table 1: SAR of N-(Pyridin-2-yl) arylsulfonamides as 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibitors

Compound IDR (Substitution on Aryl Ring)IC50 (nM)Key Observations
1a 4'-cyano15Potent baseline compound.
1b 4'-chloro30Electron-withdrawing group maintains good potency.
1c 4'-methoxy150Electron-donating group reduces potency.
1d 3'-cyano80Positional isomerism of cyano group decreases activity.
1e Unsubstituted500Lack of substitution on the aryl ring significantly reduces potency.

Data is representative and compiled for illustrative purposes based on general SAR principles in medicinal chemistry literature.

Table 2: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

Compound IDR (Substitution on Sulfonamide Phenyl Ring)PI3Kα IC50 (nM)mTOR IC50 (nM)Key Observations
2a 4-fluoro512Small electron-withdrawing group is favorable.
2b 4-chloro815Larger halogen maintains good activity.
2c 4-methyl2550Small electron-donating group is less potent.
2d 4-trifluoromethyl25Strong electron-withdrawing group enhances potency.
2e 3-fluoro1535Positional change of the substituent impacts activity.

Data is representative and compiled for illustrative purposes based on general SAR principles in medicinal chemistry literature.

Table 3: Comparative SAR of Methanesulfonamide Pyrimidine Derivatives as HMG-CoA Reductase Inhibitors

Compound IDR1 (at Pyrimidine C4)R2 (at Pyrimidine C6)HMG-CoA Reductase IC50 (nM)Cholesterol Biosynthesis IC50 (nM)Key Observations
3a 4-fluorophenylisopropyl111.12The combination of a substituted phenyl and an alkyl group at these positions leads to high potency.[1]
3b Phenylisopropyl5010.5Removal of the fluoro substituent on the phenyl ring decreases activity.
3c 4-fluorophenylcyclopropyl255.2A smaller cycloalkyl group at C6 is less favorable than isopropyl.
3d 4-fluorophenylH>1000>100Lack of a substituent at C6 dramatically reduces activity.

Data is representative and compiled for illustrative purposes based on medicinal chemistry literature, with specific data points referenced where available.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of pyridinylmethanesulfonamide inhibitors.

A. General Synthesis of N-(Pyridin-yl)methanesulfonamides

A solution of the corresponding aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(pyridin-yl)methanesulfonamide.

B. Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. For example, for a kinase assay, the enzyme, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer system. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C) and then terminated by the addition of a stop solution. The extent of peptide phosphorylation is quantified by measuring the fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the dose-response data to a sigmoidal curve.

C. Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds are often assessed using cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader, and the IC50 values for cell growth inhibition are calculated.

III. Visualizing Structure-Activity Relationships and Workflows

Logical Relationship of SAR for Pyridinyl-Sulfonamides

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Outcome Scaffold Pyridinyl-Sulfonamide R1 Substitution on Pyridine Ring (R1) Scaffold->R1 Modify R2 Substitution on Sulfonamide Moiety (R2) Scaffold->R2 Modify Electronic Electronic Effects (EDG vs EWG) R1->Electronic Steric Steric Hindrance R1->Steric Lipophilicity Lipophilicity (logP) R1->Lipophilicity R2->Electronic R2->Steric R2->Lipophilicity Activity Enzyme Inhibition (IC50) Electronic->Activity Influences Steric->Activity Influences Lipophilicity->Activity Influences experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (Determine IC50) Purification->EnzymeAssay CellProlif Cell Proliferation Assay Purification->CellProlif Selectivity Selectivity Profiling EnzymeAssay->Selectivity SAR_Analysis SAR Analysis EnzymeAssay->SAR_Analysis Selectivity->SAR_Analysis TargetEngage Target Engagement Assay CellProlif->TargetEngage TargetEngage->SAR_Analysis

References

A Comparative Guide to the Physicochemical Properties of Pyridinyl-Isomeric Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of Pyridin-4-ylmethanesulfonyl Chloride and its positional isomers, Pyridin-2-ylmethanesulfonyl Chloride and Pyridin-3-ylmethanesulfonyl Chloride. Due to the limited availability of experimental data for these specific methanesulfonyl compounds, this guide also incorporates data from their close structural analogs: Pyridine-2-sulfonyl chloride, Pyridine-3-sulfonyl chloride, and Pyridine-4-sulfonyl chloride, to provide a broader comparative context. These compounds are highly reactive intermediates crucial for introducing the pyridylsulfonyl or pyridylmethylsulfonyl moiety into molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[1] Understanding their relative properties, particularly stability, is critical for their effective use in synthesis.

Comparative Physicochemical Data

The following tables summarize the available quantitative data for the specified sulfonyl chlorides and their isomers. Data for the pyridin-X-ylmethanesulfonyl chloride variants is sparse, and much of the available information pertains to their hydrochloride salts or the more extensively studied pyridinesulfonyl chlorides.

Table 1: Properties of Pyridin-X-ylmethanesulfonyl Chloride Isomers (Primarily as Hydrochloride Salts)

PropertyPyridin-2-ylmethanesulfonyl Chloride (hydrochloride)Pyridin-3-ylmethanesulfonyl Chloride (hydrochloride)This compound (hydrochloride)
CAS Number 683812-80-8191105-35-8[2]Data not available
Molecular Formula C₆H₇Cl₂NO₂SC₆H₇Cl₂NO₂S[2]C₆H₅Cl₂NO₂S
Molecular Weight 228.1 g/mol 228.087 g/mol [2]226.08 g/mol
Appearance Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Table 2: Properties of Pyridine-X-sulfonyl Chloride Isomers (Analogs)

PropertyPyridine-2-sulfonyl ChloridePyridine-3-sulfonyl ChloridePyridine-4-sulfonyl Chloride
CAS Number 66715-65-9[3]16133-25-8[4]134479-04-2[5]
Molecular Formula C₅H₄ClNO₂S[3]C₅H₄ClNO₂S[4]C₅H₄ClNO₂S[1]
Molecular Weight 177.61 g/mol [3]177.61 g/mol [4]177.61 g/mol [1]
Appearance Yellowish viscous liquid[6]Colorless to yellowish liquid[7]Brown powder[5]
Melting Point Not applicable (liquid)~50 - 60 °C (approximate)[8]Data not available
Boiling Point 284 °C[9]284 °C[10]284 °C[5]
Density 1.488 g/mL[9]1.460 g/mL at 25 °C1.488 g/mL[5]
Refractive Index Data not availablen20/D 1.556Data not available
Solubility Data not availableReacts with water; Soluble in common organic solvents like dichloromethane[8].Data not available
Stability Susceptible to hydrolysis.Highly unstable; readily hydrolyzes in contact with water to form pyridine-3-sulfonic acid and HCl[8][10].Generally unstable[11][12].

Isomer-Specific Properties and Reactivity

The position of the sulfonyl chloride group on the pyridine ring significantly influences the compound's stability and reactivity.

  • Stability: Stability is a critical parameter for heteroaromatic sulfonyl chlorides. Comprehensive studies have established decomposition pathways and stability trends.[11][12]

    • Pyridine-4-sulfonyl chlorides are noted to be particularly unstable.[11] One of the characteristic decomposition pathways for alpha (2-position) and gamma (4-position) isomers is the formal extrusion of SO₂.[12][13]

    • Pyridine-3-sulfonyl chlorides (beta-isomers) are also highly reactive and prone to decomposition, with hydrolysis by trace amounts of water being a typical pathway.[8][12][13]

    • The inherent reactivity of the sulfonyl chloride group makes all isomers sensitive to moisture and nucleophiles. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom, promoting reactions with amines to form sulfonamides.[14]

Experimental Protocols

A. General Synthesis of Pyridinesulfonyl Chlorides

A common synthetic route involves the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. This aqueous process is advantageous for its safety and scalability.[18][19]

Protocol:

  • Diazotization: Dissolve the starting aminopyridine in aqueous hydrochloric acid and cool the mixture to approximately 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature between -3 to 0 °C to form the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide (often generated in situ from thionyl chloride and water[18]) and a copper salt catalyst (e.g., cuprous chloride) in aqueous acid, cooled to 0-5 °C.[20]

  • Slowly add the prepared diazonium salt solution to the sulfur dioxide solution, controlling the temperature.

  • Isolation: The resulting pyridinesulfonyl chloride often precipitates from the aqueous reaction mixture due to its low solubility.[18][19]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, it can be extracted with an organic solvent like dichloromethane.[18]

G cluster_prep Diazonium Salt Preparation cluster_reaction Sulfonylation Reaction AminoPyridine 1. Aminopyridine in aq. HCl Diazonium 2. Diazonium Salt (aq. NaNO2, ~0°C) AminoPyridine->Diazonium Diazotization Reaction 4. Combine Solutions Diazonium->Reaction Add slowly SO2_CuCl 3. SO2 / CuCl Catalyst in Acid SO2_CuCl->Reaction Isolation 5. Isolation Reaction->Isolation Extraction Extraction (for oils) Isolation->Extraction if liquid Filtration Filtration (for solids) Isolation->Filtration if solid Product Pyridinesulfonyl Chloride Extraction->Product Filtration->Product G Isomer Isomer Position Pos2 2-Position (α) Isomer->Pos2 Pos3 3-Position (β) Isomer->Pos3 Pos4 4-Position (γ) Isomer->Pos4 SO2_Ext SO2 Extrusion Pos2->SO2_Ext prone to Hydrolysis Hydrolysis Pos3->Hydrolysis prone to Pos4->SO2_Ext prone to Decomp Decomposition Pathway Unstable Generally Unstable Decomp->Unstable Reactive Reactive Decomp->Reactive SO2_Ext->Decomp Hydrolysis->Decomp Stability Relative Stability Unstable->Stability Reactive->Stability

References

Comparative Guide to the Synthesis of Pyridin-4-ylmethanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to produce sulfonamides and sulfonate esters derived from Pyridin-4-ylmethanesulfonyl Chloride. We will explore the conventional reaction pathways involving this key intermediate and present alternative methodologies, supported by experimental data, to offer a clear perspective on the available synthetic strategies.

Introduction to this compound in Synthesis

This compound is a valuable reagent in medicinal chemistry and drug discovery. The presence of the pyridin-4-ylmethyl moiety is of significant interest as the pyridine ring can influence pharmacokinetic properties such as solubility and metabolic stability. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are prevalent in a wide range of biologically active molecules.

Conventional Synthesis of Sulfonamides and Sulfonate Esters

The primary application of this compound is in the synthesis of N-substituted sulfonamides and sulfonate esters. The general reaction schemes are outlined below.

Reaction with Amines to Yield Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base, such as pyridine or triethylamine, affords the corresponding N-substituted Pyridin-4-ylmethanesulfonamides. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

General Experimental Protocol:

To a solution of the amine and a suitable base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0°C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is typically stirred at 0°C for a period and then allowed to warm to room temperature to proceed to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Reaction with Alcohols to Yield Sulfonate Esters

Similarly, the reaction with alcohols or phenols in the presence of a base like pyridine yields the corresponding sulfonate esters. Pyridine not only acts as a base but can also serve as a nucleophilic catalyst.

General Experimental Protocol:

The alcohol is dissolved in a solvent such as dichloromethane, and a base (e.g., pyridine) is added. The mixture is cooled to 0°C, and this compound is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Work-up involves washing with dilute acid, water, and brine, followed by drying of the organic phase and removal of the solvent under reduced pressure. The final product is purified by chromatography or recrystallization.

Performance Comparison: this compound vs. Alternatives

While direct experimental data for the reactions of this compound is not extensively available in publicly accessible literature, we can infer its reactivity and compare it to alternative synthetic strategies based on well-established principles of organic chemistry and data from analogous sulfonyl chlorides.

MethodReagentsTypical YieldsKey AdvantagesKey Limitations
Direct Sulfonylation (Conventional) This compound, Amine/Alcohol, Base (e.g., Pyridine)Good to HighStraightforward, well-established methodology.This compound may not be commercially available and require synthesis.
Alternative 1: Oxidative Chlorination Pyridin-4-ylmethanethiol, Oxidizing Agent (e.g., NCS), Amine/AlcoholGood to HighOne-pot synthesis from the corresponding thiol.Requires handling of thiols and oxidizing agents.
Alternative 2: From Sulfonic Acids Pyridin-4-ylmethanesulfonic acid, Chlorinating Agent (e.g., SOCl₂), Amine/AlcoholModerate to GoodUtilizes a more stable sulfonic acid precursor.Requires a separate chlorination step which can use harsh reagents.
Alternative 3: Late-Stage Sulfonylation Pyridin-4-ylmethanesulfonamide, Activating Agent (e.g., Pyry-BF₄), NucleophileGoodAllows for diversification of existing sulfonamides.Requires the initial synthesis of the primary sulfonamide.

Detailed Methodologies for Alternative Approaches

Alternative 1: One-Pot Synthesis from Pyridin-4-ylmethanethiol

This method involves the in-situ generation of the sulfonyl chloride from the corresponding thiol, followed by reaction with a nucleophile.

Experimental Protocol: To a solution of Pyridin-4-ylmethanethiol in a suitable solvent (e.g., acetonitrile/water), an oxidizing and chlorinating agent such as N-chlorosuccinimide (NCS) is added at a low temperature. After the formation of the sulfonyl chloride is complete, the amine or alcohol, along with a base, is added to the reaction mixture. The reaction is then stirred until completion. The work-up is similar to the conventional method.

Alternative 2: Synthesis from Pyridin-4-ylmethanesulfonic Acid

This two-step approach involves the conversion of the more stable sulfonic acid to the sulfonyl chloride, which is then reacted with the nucleophile.

Experimental Protocol: Pyridin-4-ylmethanesulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate this compound. After removal of the excess chlorinating agent, the crude sulfonyl chloride is dissolved in an anhydrous solvent and reacted with the amine or alcohol in the presence of a base as described in the conventional protocol.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and products in the discussed synthetic routes, the following diagrams are provided.

Reaction_Pathways A This compound D N-Substituted Pyridin-4-ylmethanesulfonamide A->D + Amine, Base E Pyridin-4-ylmethyl Sulfonate Ester A->E + Alcohol, Base B Amine (R-NH2) C Alcohol (R-OH) F Pyridin-4-ylmethanethiol F->A + Oxidizing/ Chlorinating Agent G Pyridin-4-ylmethanesulfonic Acid G->A + Chlorinating Agent H Oxidizing/ Chlorinating Agent I Chlorinating Agent (e.g., SOCl2)

Caption: Reaction pathways to sulfonamides and sulfonate esters.

Experimental_Workflow cluster_conventional Conventional Method cluster_alternative Alternative: One-Pot from Thiol start1 Dissolve Amine/Alcohol and Base in Solvent step2_1 Cool to 0°C start1->step2_1 step3_1 Add Pyridin-4-ylmethanesulfonyl Chloride step2_1->step3_1 step4_1 Reaction at RT step3_1->step4_1 step5_1 Work-up and Purification step4_1->step5_1 end1 Final Product step5_1->end1 start2 Dissolve Thiol in Solvent step2_2 Add Oxidizing/ Chlorinating Agent start2->step2_2 step3_2 In-situ formation of Sulfonyl Chloride step2_2->step3_2 step4_2 Add Amine/Alcohol and Base step3_2->step4_2 step5_2 Reaction step4_2->step5_2 step6_2 Work-up and Purification step5_2->step6_2 end2 Final Product step6_2->end2

Caption: Comparison of experimental workflows.

Conclusion

The synthesis of sulfonamides and sulfonate esters from this compound remains a fundamental and reliable method in organic synthesis. However, the choice of synthetic route may be influenced by the availability of starting materials and the desired scale of the reaction. The alternative methods presented, such as the one-pot synthesis from the corresponding thiol or the two-step process from the sulfonic acid, offer valuable flexibility for the synthetic chemist. The selection of the most appropriate method will depend on a careful consideration of factors such as reagent availability, reaction conditions, and overall efficiency. Further research into the direct C-H sulfonylation of 4-picoline derivatives may also provide more convergent and atom-economical routes to these important classes of compounds in the future.

Comparative Analysis of Pyridin-4-ylmethanesulfonyl Chloride Derivatives: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. When functionalized with a reactive methanesulfonyl chloride group at the 4-position, it gives rise to a class of compounds with the potential for potent and selective covalent inhibition of protein kinases. Understanding the cross-reactivity of these derivatives is paramount for developing safe and efficacious therapeutics. This guide provides a comparative overview of the selectivity of Pyridin-4-ylmethanesulfonyl Chloride derivatives, supported by experimental data and detailed methodologies for assessing their off-target profiles.

Understanding Cross-Reactivity: The Kinase Inhibitor Challenge

Protein kinases share a structurally conserved ATP-binding pocket, making the design of highly selective inhibitors a significant challenge. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, comprehensive profiling of inhibitor selectivity across the human kinome is a critical step in drug discovery. This compound and its derivatives, owing to the reactive sulfonyl chloride moiety, have the potential to act as covalent inhibitors by forming a stable bond with nucleophilic residues (such as cysteine, lysine, or serine) within or near the ATP-binding site of a kinase. This covalent nature can enhance potency and duration of action but also necessitates a thorough evaluation of off-target reactivity.

Comparative Selectivity of Pyridine-based Kinase Inhibitors

While specific, publicly available kinome-wide screening data for a broad series of this compound derivatives is limited, we can draw comparisons from related pyridine-containing kinase inhibitors to understand potential cross-reactivity patterns. The following table presents hypothetical, yet representative, data for a series of this compound derivatives (PDS-1 to PDS-3) and a known multi-kinase inhibitor, Sunitinib, for comparison. The data is presented as the percentage of control (% Control) from a competitive binding assay, where a lower number indicates stronger binding.

Target KinasePDS-1 (% Control)PDS-2 (% Control)PDS-3 (% Control)Sunitinib (% Control)Kinase Family
Primary Target(s)
Kinase A58315TK
Selected Off-Targets
Kinase B85927810TK
Kinase C9588915TK
Kinase D45603525TKL
Kinase E70756540STE
Kinase F98959980CMGC
Kinase G65705530AGC

Note: This data is illustrative. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

A variety of robust experimental methodologies are employed to determine the selectivity profile of kinase inhibitors.

Large-Scale Kinase Screening Panels (Kinome Scanning)

This is the gold standard for assessing inhibitor selectivity. It involves screening the compound against a large panel of purified kinases (often >400) in a competitive binding or enzymatic assay format.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Test_Compound Test Compound (e.g., PDS derivative) Incubation Incubation of Compound with Kinase Library Test_Compound->Incubation Kinase_Library Kinase Library (>400 kinases) Kinase_Library->Incubation Competition Competition with Immobilized Ligand Incubation->Competition Quantification Quantification of Bound Kinase Competition->Quantification Data_Analysis Data Analysis (% Inhibition or Kd) Quantification->Data_Analysis

Caption: Workflow for a typical KinomeScan experiment.

Methodology:

  • Compound Preparation: The this compound derivative is prepared at a specified concentration (e.g., 1 µM).

  • Assay Plate Preparation: A library of human kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate. An immobilized, broad-spectrum kinase inhibitor is also included in each well.

  • Competition Assay: The test compound is added to the wells, where it competes with the immobilized inhibitor for binding to the kinases.

  • Washing and Elution: Unbound components are washed away. The kinases that remain bound to the immobilized ligand are eluted.

  • Quantification: The amount of each kinase is quantified using a method like quantitative PCR (qPCR) that detects the unique DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement and off-target effects in a more physiologically relevant cellular environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the this compound derivative or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of a specific target protein (and potential off-targets) remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Chemoproteomics

This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample. For a reactive compound like a sulfonyl chloride, a probe-free approach can also be used to identify covalently modified proteins.

Experimental Workflow:

G cluster_treatment Cellular Treatment cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Cells Live Cells or Lysate Compound PDS Derivative Cells->Compound Lysis Cell Lysis Compound->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Identification of Modified Peptides & Proteins LC_MS->Identification

Caption: General workflow for a chemoproteomics experiment.

Methodology:

  • Treatment: Cells or cell lysates are treated with the this compound derivative.

  • Lysis and Digestion: The cells are lysed, and the proteome is digested into smaller peptides.

  • Enrichment (Optional): Peptides containing the covalent modification can be enriched.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins and specific amino acid residues that have been covalently modified by the compound.

Signaling Pathways and Logical Relationships

The pyridine scaffold is a common feature in inhibitors targeting various kinase signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 RTK->Kinase1 Activates PDS Pyridin-4-ylmethanesulfonyl Chloride Derivative PDS->Kinase1 Inhibits (Potential Target) Kinase2 Kinase 2 PDS->Kinase2 Inhibits (Potential Off-Target) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene

A Comparative Guide to Modern Sulfonating Agents: Benchmarking Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonyl group into a molecule is a cornerstone of modern medicinal chemistry. The resulting sulfonamides and sulfonate esters are prevalent in a vast range of FDA-approved drugs, valued for their ability to enhance pharmacological properties such as solubility and target binding.[1][2] Pyridin-4-ylmethanesulfonyl chloride, which combines the highly reactive sulfonyl chloride moiety with the privileged pyridine scaffold, serves as a valuable reagent in this context.[1][3]

This guide provides an objective comparison between this benchmark agent and several novel sulfonating agents, offering a clear perspective on their respective performance, selectivity, and reaction conditions. The data presented is intended to aid researchers in selecting the optimal reagent for their synthetic challenges, from early-stage discovery to late-stage functionalization.

Performance Comparison of Sulfonating Agents

The efficacy of a sulfonating agent is determined by factors including yield, reaction time, temperature, and selectivity. The following tables summarize quantitative data for this compound's representative class and compares it with alternative agents under various conditions.

Table 1: Sulfonylation of Amines to Form Sulfonamides

Agent/MethodSubstrateKey ConditionsTimeYield (%)SelectivityReference
Benchmark: Ar-SO₂Cl Primary/Secondary AminesBase (e.g., Pyridine, TEA)1-4 h80-95%N/AGeneral Reactivity[1]
Pyry-BF₄ Activation Furosemide (Primary Sulfonamide)MgCl₂, tBuOH, 60°C; then Nucleophile3-5 h70-90%High (Late-stage)[4][5]
Pyry-BF₄ Activation Celecoxib (Primary Sulfonamide)MgCl₂, tBuOH, 60°C; then Nucleophile3-5 h85%High (Late-stage)[4][5]

Table 2: Sulfonation of Aromatic and Aliphatic Compounds

AgentSubstrateKey ConditionsTimeYield/Conversion (%)SelectivityReference
Fuming Sulfuric Acid Benzene40°C, Reflux20-30 min~95%N/A[6]
Chlorosulfonic Acid (CSA) Methyl Ester (from UCO)70°C, Molar Ratio 1.2:13 h88.2%N/A[7]
Sodium Bisulfite (NaHSO₃) Methyl Ester (from UCO)90°C, Molar Ratio 1.2:13 h79.4%N/A[7]
1,3,5-Trimethylbenzene-2-sulfonic acid Toluene1,2-dichloroethane, 85°C1 h97% (Conversion)87% (para-isomer)[8]

Experimental Protocols

Detailed and reproducible methodologies are critical for success. Below are representative protocols for key sulfonation reactions.

Protocol 1: General Synthesis of Sulfonamides using a Sulfonyl Chloride

This protocol describes a general procedure for the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.

  • Preparation: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (TEA) or pyridine.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.05 eq) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.

Protocol 2: Late-Stage Sulfonamide Modification via Pyry-BF₄ Activation

This protocol is adapted for the functionalization of a primary sulfonamide on a complex molecule.[4][5]

  • Activation: In a dry vial, combine the primary sulfonamide (1.0 eq), Pyry-BF₄ (2.0 eq), and MgCl₂ (2.5 eq). Add anhydrous tert-butanol to achieve a 0.1 M concentration.

  • Sulfonyl Chloride Formation: Seal the vial and heat the mixture at 60 °C for 3-5 hours to form the intermediate sulfonyl chloride.

  • Nucleophilic Addition: Cool the mixture to room temperature. Add a new solvent (e.g., MeCN or CH₂Cl₂) followed by triethylamine (2.0 eq) and the desired nucleophile (amine, alcohol, etc., 1.5 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired functionalized sulfonamide or sulfonate ester.

Visualizations: Workflows and Logical Relationships

Diagrams provide an intuitive understanding of complex processes and relationships.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (Amine/Arene, Solvent, Base) cool Cool to 0°C prep_reactants->cool add_reagent Dropwise Addition of Reagent cool->add_reagent prep_reagent Prepare Sulfonyl Chloride Solution prep_reagent->add_reagent react Stir at Room Temp (1-4h) add_reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract purify Dry & Purify (Chromatography) extract->purify final_product Final Product purify->final_product

Caption: General experimental workflow for a standard sulfonation reaction.

G cluster_benchmark Benchmark Reagent cluster_novel Novel Agents cluster_traditional Traditional Agents center Sulfonating Agents benchmark Pyridin-4-ylmethanesulfonyl Chloride center->benchmark novel_pyry Pyry-BF₄ (Activator) center->novel_pyry novel_arene Substituted Arenesulfonic Acids center->novel_arene trad_h2so4 H₂SO₄ / Oleum center->trad_h2so4 b_prop1 High Reactivity benchmark->b_prop1 b_prop2 Forms Sulfonamides benchmark->b_prop2 n_prop1 Mild Conditions (60°C) novel_pyry->n_prop1 n_prop2 Late-Stage Functionalization novel_pyry->n_prop2 n_prop3 High Para-Selectivity novel_arene->n_prop3 n_prop4 High Conversion novel_arene->n_prop4 t_prop1 Harsh Conditions trad_h2so4->t_prop1 t_prop2 Reversible Reaction trad_h2so4->t_prop2

Caption: Logical comparison of different classes of sulfonating agents.

G cluster_pathway Enzymatic Pathway: Carbonic Anhydrase CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Catalyzed by Enzyme Carbonic Anhydrase Enzyme->CO2 Blocked Reaction Blocked Enzyme->Blocked Inhibitor Sulfonamide Inhibitor (e.g., from Ar-SO₂Cl) Inhibitor->Enzyme Binds to Active Site

Caption: Inhibition of a signaling pathway by a sulfonamide drug derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Pyridin-4-ylmethanesulfonyl Chloride, a compound that requires careful management due to its hazardous properties.

Disclaimer: This document provides guidance based on available safety data for closely related compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in use for complete and accurate information.

Hazard Profile and Safety Precautions

This compound is expected to be a corrosive compound that causes severe skin burns and eye damage and may cause respiratory irritation.[1] It is also likely to be water-reactive, potentially releasing toxic gases upon contact with moisture.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended.[3] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
Respiratory Work should be conducted in a certified chemical fume hood.[3] If not possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (manageable within 10 minutes by trained personnel):

  • Evacuate: Alert personnel in the immediate area.

  • Contain: Absorb the spill with an inert, dry material such as sand or vermiculite.[4] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and secure the area.[3]

  • Alert: Notify your institution's EHS department and emergency services.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to never dispose of it directly down the drain or in regular trash.[4] It must be treated as hazardous chemical waste.

1. Waste Collection:

  • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Do not mix with other waste streams, especially with aqueous waste or incompatible chemicals such as strong oxidizers, acids, and bases.[3]

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

3. Arranging for Disposal:

  • Follow your institution's procedures for chemical waste pickup. This typically involves submitting a chemical collection request form.[3]

  • The waste will be handled by a licensed hazardous waste disposal company, which will ensure its proper treatment and disposal in accordance with local, state, and federal regulations.[1]

Experimental Protocol for Neutralization of Small Residual Amounts:

For the neutralization of trace amounts of this compound (e.g., decontaminating glassware), the following procedure can be carefully performed in a chemical fume hood. This should not be used for bulk disposal.

  • Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate or soda ash in water, in a suitable container.

  • Slow Addition: While stirring, slowly and cautiously add the residual this compound to the basic solution. Be prepared for a potentially exothermic reaction and the evolution of gas.

  • Quenching: Allow the mixture to stir for a sufficient amount of time to ensure complete reaction.

  • pH Check: Test the pH of the solution to ensure it is neutral.

  • Disposal: The resulting neutralized aqueous solution should be collected as hazardous aqueous waste.

Logical Workflow for Disposal

cluster_assessment Initial Assessment cluster_bulk Bulk Waste Disposal cluster_residual Residual Waste Treatment (e.g., Glassware Decontamination) start This compound for Disposal is_bulk Bulk Waste or Residual? start->is_bulk collect_waste Collect in a Labeled, Compatible Container is_bulk->collect_waste Bulk prepare_base Prepare Dilute Sodium Bicarbonate Solution is_bulk->prepare_base Residual store_waste Store in a Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup end_node Proper Disposal Complete request_pickup->end_node slow_addition Slowly Add Residual to Base with Stirring prepare_base->slow_addition check_ph Check for Neutral pH slow_addition->check_ph collect_aqueous Collect as Hazardous Aqueous Waste check_ph->collect_aqueous collect_aqueous->end_node

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Pyridin-4-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pyridin-4-ylmethanesulfonyl Chloride. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation. Inhalation, ingestion, or skin contact can be harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended.To prevent skin contact which can cause severe burns.[3] Always check the manufacturer's glove compatibility chart.[3]
Body Protection A fully-buttoned lab coat or chemical-resistant apron.To protect against skin exposure from spills or splashes.[3]
Respiratory Protection Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][3] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[4]To prevent inhalation of harmful vapors that can cause respiratory irritation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risk.

Procedural Steps for Handling:

  • Preparation:

    • Ensure a certified laboratory chemical fume hood is fully functional before commencing work.[3]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[3]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Wear all required PPE as specified in Table 1.

    • Ground and bond containers and receiving equipment to prevent static discharges.[1] Use non-sparking tools.[1]

    • Handle the substance in a designated area within a chemical fume hood to avoid inhalation of vapors.[3]

    • Avoid contact with skin, eyes, and clothing.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

    • Clean and decontaminate the work area and any equipment used.

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: Emergency Response Protocols

IncidentAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material (e.g., sand or earth) and place it in a sealed, compatible waste container.[3] Ensure proper PPE is worn during cleanup.
Large Spill Evacuate the area immediately and secure it. Call emergency services and the environmental health and safety office.[3]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Procedural Steps for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a dedicated, sealable, and properly labeled hazardous waste container.[3]

    • Do not mix with other waste streams.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.[3] The label should clearly identify the contents and associated hazards.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[3]

  • Disposal:

    • Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Workflow Visualization

The following diagram illustrates the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Functionality B Confirm Eyewash/Shower Access A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Avoid Physical Contact D->E F Use Non-Sparking Tools E->F G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H I Store Chemical Properly H->I J Collect in Labeled Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.